Bortezomib D-mannitol
Description
Structure
2D Structure
Properties
CAS No. |
444576-08-3 |
|---|---|
Molecular Formula |
C25H35BN4O8 |
Molecular Weight |
530.4 g/mol |
IUPAC Name |
N-[(2S)-1-[[(1R)-1-[(4R,5R)-4,5-bis[(1R)-1,2-dihydroxyethyl]-1,3,2-dioxaborolan-2-yl]-3-methylbutyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C25H35BN4O8/c1-15(2)10-21(26-37-22(19(33)13-31)23(38-26)20(34)14-32)30-24(35)17(11-16-6-4-3-5-7-16)29-25(36)18-12-27-8-9-28-18/h3-9,12,15,17,19-23,31-34H,10-11,13-14H2,1-2H3,(H,29,36)(H,30,35)/t17-,19+,20+,21-,22+,23+/m0/s1 |
InChI Key |
QDMRNLRJDHCHLB-DNNBANOASA-N |
Isomeric SMILES |
B1(O[C@@H]([C@H](O1)[C@@H](CO)O)[C@@H](CO)O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=NC=CN=C3 |
Canonical SMILES |
B1(OC(C(O1)C(CO)O)C(CO)O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
Molecular Mechanisms of Bortezomib Action
Reversible Inhibition of the 26S Proteasome
Bortezomib (B1684674) functions as a reversible inhibitor of the 26S proteasome, a large, multi-subunit complex responsible for the degradation of ubiquitinated proteins. nih.govresearchgate.net The 26S proteasome is composed of a 20S core particle, which houses the catalytic activity, and two 19S regulatory particles that recognize and unfold ubiquitinated proteins for degradation. scbt.com
Specificity for the Chymotrypsin-like Catalytic Site of the β5 Subunit (PSMB5)
Bortezomib exhibits a high degree of specificity for the chymotrypsin-like (CT-L) activity of the proteasome, which is primarily located in the β5 subunit, also known as Proteasome Subunit Beta Type-5 (PSMB5). nih.govoup.commdpi.com While it can also inhibit the caspase-like activity of the β1 subunit and the trypsin-like activity of the β2 subunit at higher concentrations, its primary therapeutic effect is attributed to the inhibition of the β5 subunit. ashpublications.orgnih.gov The boronic acid group in bortezomib forms a stable but reversible complex with the active site threonine residue within the β5 subunit, effectively blocking its proteolytic function. nih.govdrugbank.com
Structural Basis of Proteasome-Inhibitor Interaction
The interaction between bortezomib and the proteasome is a result of specific molecular interactions. The boron atom in bortezomib's structure covalently binds to the hydroxyl group of the threonine residue at the N-terminus of the β5 subunit. portlandpress.comresearchgate.net This interaction is further stabilized by hydrogen bonds between the boronic acid's hydroxyl groups and the amine groups of other amino acid residues, such as Gly47 and Thr1, within the active site. portlandpress.comresearchgate.net This intricate network of interactions accounts for the high affinity and specificity of bortezomib for the β5 subunit. portlandpress.comresearchgate.net
Downstream Cellular Consequences of Proteasome Inhibition
The inhibition of the 26S proteasome by bortezomib sets off a cascade of cellular events, ultimately leading to cell death.
Accumulation of Ubiquitinated Proteins
A primary and immediate consequence of proteasome inhibition is the accumulation of ubiquitinated proteins within the cell. patsnap.complos.org Proteins that would normally be degraded, including misfolded proteins and key regulatory proteins, build up, leading to cellular stress. patsnap.comiiarjournals.org This accumulation is a hallmark of proteasome inhibition and can be observed in various cancer cell lines treated with bortezomib. ashpublications.orgiiarjournals.orgspandidos-publications.com
Induction of Programmed Cell Death Pathways
The cellular stress induced by the accumulation of ubiquitinated proteins triggers programmed cell death, primarily through apoptosis. patsnap.comnih.gov
Bortezomib-induced apoptosis is largely dependent on the activation of caspases, a family of proteases that execute the apoptotic program. nih.govarvojournals.org Both the intrinsic and extrinsic apoptotic pathways are activated. ashpublications.org The intrinsic pathway involves the mitochondria and is triggered by the upregulation of pro-apoptotic proteins like Noxa, which in turn leads to the activation of caspase-9. ashpublications.orgashpublications.orgashpublications.org The extrinsic pathway is initiated by the activation of death receptors, leading to the activation of caspase-8. nih.govaacrjournals.org Both pathways converge on the activation of effector caspases, such as caspase-3, which then cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. nih.govarvojournals.orgaacrjournals.org The involvement of caspases is confirmed by studies showing that caspase inhibitors can block bortezomib-induced apoptosis. nih.govdrugbank.com
Table 1: Key Research Findings on Bortezomib's Mechanism of Action
| Finding | Cell Type/Model | Key Outcome | Reference(s) |
|---|---|---|---|
| Proteasome Inhibition | Multiple Myeloma Cells | Dose-dependent inhibition of 20S proteasome activity. | nih.gov |
| Lymphoma Cells | Effective proteasome inhibition and accumulation of poly-ubiquitinated proteins. | plos.org | |
| Specificity for PSMB5 | Leukemia Cells | Resistance to bortezomib associated with mutations in the PSMB5 gene and overexpression of the PSMB5 protein. | oup.comashpublications.org |
| Yeast | Crystal structure analysis reveals covalent binding of bortezomib to the Thr1 residue of the β5 subunit. | portlandpress.com | |
| Accumulation of Ubiquitinated Proteins | Acute Promyelocytic Leukemia Cells | Dose-dependent accumulation of ubiquitinated proteins following bortezomib treatment. | iiarjournals.org |
| Renal Cancer Cells | Synergistic accumulation of ubiquitinated proteins when combined with a histone deacetylase inhibitor. | spandidos-publications.com | |
| Caspase-Mediated Apoptosis | Melanoma Cells | Induction of apoptosis associated with activation of caspase-9 and caspase-3. | nih.gov |
| Retinoblastoma Cells | Upregulation of p53 and cleavage of caspases and PARP upon bortezomib treatment. | arvojournals.org | |
| Anaplastic Large Cell Lymphoma Cells | Apoptosis dependent on caspase-9 and/or caspase-8 activation. | ashpublications.org | |
| Myeloma Cells | Bortezomib activates caspase-8 to induce apoptosis. | nih.gov |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Bortezomib D-mannitol |
| Bortezomib |
| Doxorubicin (B1662922) |
| Melphalan (B128) |
| Prednisone |
| Ketoconazole |
| TRAIL |
| Belinostat |
| Etoposide |
| Flavopiridol |
| Imatinib mesylate |
| Lenalidomide (B1683929) |
| Pomalidomide (B1683931) |
| Carfilzomib (B1684676) |
| Ixazomib (B1672701) |
| Delanzomib |
| Oprozomib |
| Epoxomicin |
| MG132 |
| MG262 |
| ALLN |
| PS-1145 |
| CEP-18870 |
| MLN9708 |
| ONX 0912 |
| SB230580 |
Role of Pro-apoptotic Factors and Pathways
Bortezomib treatment triggers apoptosis through the modulation of various pro-apoptotic factors and pathways. A key mechanism is the upregulation of BH3-only proteins, which are critical initiators of the intrinsic apoptotic cascade.
Induction of BH3-Only Proteins: Research has shown that bortezomib induces the expression of several pro-apoptotic BH3-only proteins, including Noxa, Bik, and Bim. nih.govaacrjournals.org For instance, in head and neck squamous cell carcinoma (HNSCC) cells, bortezomib treatment leads to the upregulation of both Bik and Bim. nih.gov Similarly, in non-small cell lung cancer (NSCLC) cells, bortezomib treatment results in a significant increase in Noxa levels, along with lesser increases in Bik and Bim. aacrjournals.org This upregulation of BH3-only proteins is crucial for initiating apoptosis, as demonstrated by studies where inhibiting their expression markedly reduces bortezomib-induced cell death. nih.gov
Mitochondrial Dysregulation and Caspase Activation: The accumulation of pro-apoptotic proteins like Noxa disrupts the balance of Bcl-2 family members at the mitochondrial outer membrane. aacrjournals.orgashpublications.org Noxa can neutralize the anti-apoptotic protein Mcl-1, which is also often upregulated by bortezomib. aacrjournals.orgashpublications.org This shift in the balance towards pro-apoptotic members leads to mitochondrial outer membrane permeabilization (MOMP). aacrjournals.org
Following MOMP, critical factors are released from the mitochondria into the cytoplasm, including cytochrome c and Smac/DIABLO. aacrjournals.orgnih.gov The release of cytochrome c is a pivotal event that leads to the formation of the apoptosome and subsequent activation of caspase-9, an initiator caspase. aacrjournals.orgnih.gov Activated caspase-9 then proceeds to activate executioner caspases, such as caspase-3. nih.govresearchgate.net The activation of caspase-3 is a central point in the apoptotic cascade, leading to the cleavage of essential cellular substrates, including poly(ADP-ribose) polymerase (PARP), which ultimately results in the dismantling of the cell. nih.govresearchgate.nettandfonline.com
Furthermore, in some cellular contexts, such as multiple myeloma, bortezomib-induced endoplasmic reticulum (ER) stress can lead to the activation of caspase-2, which can act upstream of the mitochondria to facilitate the release of cytochrome c and subsequent caspase-9 activation. aacrjournals.orgaacrjournals.org
| Cell Type | Upregulated Pro-apoptotic Factors | Key Pathway Events | Reference |
|---|---|---|---|
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Bik, Bim | Inhibition of Bik or Bim attenuates cell death. | nih.gov |
| Non-Small Cell Lung Cancer (NSCLC) | Noxa, Bik, Bim | Release of cytochrome c and Smac/DIABLO, activation of caspase-9 and -3. | aacrjournals.org |
| Mantle Cell Lymphoma | Noxa | Noxa interacts with and counteracts the anti-apoptotic protein Mcl-1. | ashpublications.org |
| Melanoma | Noxa | Release of cytochrome c and apoptosis-inducing factor (AIF), activation of caspase-9 and -3. | nih.gov |
| Prostate Cancer | Bik | Increased levels of active-caspase-3. | spandidos-publications.com |
Dysregulation of Cell Cycle Progression
Bortezomib disrupts the orderly progression of the cell cycle, primarily by interfering with the degradation of key regulatory proteins. This leads to the accumulation of proteins that halt the cell cycle at specific checkpoints, preventing cellular proliferation.
Impact on Cell Cycle Regulators (e.g., cyclins, CDKs, p21, p27, p53)
The progression through the cell cycle is tightly controlled by the oscillating activities of cyclin-dependent kinases (CDKs), which are in turn regulated by cyclins and CDK inhibitors (CKIs). Bortezomib treatment significantly alters the levels of these critical regulators.
Cyclins and CDKs: Bortezomib has been shown to affect the levels of various cyclins and CDKs. In some cancer cell lines, bortezomib treatment leads to a decrease in the expression of Cdk2 and Cdk4. nih.gov In other contexts, such as colorectal carcinoma, bortezomib can cause the accumulation of mitotic cyclins like cyclin A and cyclin B1 by inhibiting their degradation. nih.gov The expression of cyclin D1 has been observed to temporarily increase in some mantle cell lymphoma cell lines following bortezomib exposure. ascopubs.org
CDK Inhibitors (p21, p27): A common effect of bortezomib across various cancer types is the accumulation of the CDK inhibitors p21 (also known as p21Waf1/Cip1) and p27 (also known as p27Kip1). nih.govarvojournals.orgbiorxiv.org Both p21 and p27 are substrates for the proteasome, and their stabilization due to proteasome inhibition leads to the suppression of CDK activity and subsequent cell cycle arrest. nih.govarvojournals.org The upregulation of p21 and p27 has been observed at both the mRNA and protein levels. nih.gov
p53: The tumor suppressor protein p53 is another key substrate of the proteasome. Inhibition of the proteasome by bortezomib leads to the stabilization and accumulation of p53. arvojournals.org This increased level of p53 can then transcriptionally activate its target genes, including the CDK inhibitor p21, further contributing to cell cycle arrest and apoptosis. arvojournals.org
Cell Cycle Arrest Phenotypes
The dysregulation of cell cycle regulators by bortezomib culminates in the arrest of cancer cells at specific phases of the cell cycle. The most commonly observed phenotype is an arrest at the G2/M phase. tandfonline.comnih.govnih.govnih.govspandidos-publications.com
This G2/M arrest is often characterized by an increase in the population of cells in the G2 and M phases of the cell cycle, as determined by flow cytometry analysis. tandfonline.comnih.gov For example, in Ewing's sarcoma family of tumor (ESFT) cell lines, treatment with bortezomib resulted in a time- and dose-dependent accumulation of cells in the S and G2/M phases. tandfonline.com Similarly, in colorectal cancer cells, bortezomib induces G2-M arrest, which has been linked to the activation of the ATM-CHK1 pathway. nih.govspandidos-publications.com This arrest prevents the cells from entering mitosis with damaged DNA, ultimately leading to apoptosis. tandfonline.comresearchgate.net
In some cell types, such as prostate cancer cells, bortezomib has been reported to cause an arrest in the G0/G1 phase, characterized by an increased percentage of cells in G0/G1 and a decreased percentage in the S and G2/M phases. spandidos-publications.com This G0/G1 arrest can be mediated by the upregulation of p21 and p27. nih.gov
| Cell Type | Cell Cycle Arrest Phase | Associated Molecular Changes | Reference |
|---|---|---|---|
| Ewing's Sarcoma Family of Tumors (ESFT) | G2/M | Progressive increase in S + G2/M phase cells. | tandfonline.com |
| Colorectal Cancer | G2/M | Activation of the ATM-CHK1 pathway, inactivation of cdc2. | nih.govspandidos-publications.com |
| C2C12 Myoblasts | G2/M | Decrease in G1 phase cells, increase in S and G2/M phase cells, decreased cdc2 expression. | nih.gov |
| Mesenchymal Stem Cells | G0/G1 | Decreased Cdk2 and Cdk4, increased p21 and p27. | nih.gov |
| Prostate Cancer (DU145) | G0/G1 | Increased percentage of cells in G0/G1, decreased in S and G2/M. | spandidos-publications.com |
Endoplasmic Reticulum Stress and Unfolded Protein Response Induction
The endoplasmic reticulum (ER) is a critical organelle for protein folding and modification. By inhibiting the proteasome, bortezomib prevents the degradation of misfolded proteins, leading to their accumulation within the ER, a condition known as ER stress. aacrjournals.orgnih.govnih.govresearchgate.net This triggers a cellular signaling network called the unfolded protein response (UPR). nih.govaacrjournals.org
The UPR is initiated by three main ER-resident transmembrane proteins:
IRE1α (inositol-requiring enzyme 1α): Upon activation, IRE1α can initiate signaling cascades involving ASK1 and JNK. nih.gov
PERK (PKR-like ER kinase): Activated PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), which generally leads to a shutdown of protein translation to reduce the protein load on the ER. aacrjournals.orgnih.gov However, some studies suggest that bortezomib can uniquely inhibit PERK activity and subsequent eIF2α phosphorylation, leading to continued protein synthesis and an accumulation of ubiquitylated proteins. aacrjournals.orgnih.gov
ATF6 (activating transcription factor 6): When activated, ATF6 translocates to the nucleus to upregulate genes involved in protein folding and degradation. researchgate.net
Initially, the UPR aims to restore ER homeostasis by increasing the expression of chaperone proteins like GRP78/BiP and GRP94, which assist in protein folding. aacrjournals.orgnih.gov However, under prolonged or severe ER stress, as induced by bortezomib, the UPR switches from a pro-survival to a pro-apoptotic response. nih.gov
This pro-apoptotic switch involves the induction of the transcription factor CHOP (C/EBP homologous protein), also known as GADD153. aacrjournals.orgnih.govaacrjournals.org CHOP upregulation is a hallmark of terminal UPR and plays a crucial role in ER stress-mediated apoptosis. nih.gov Bortezomib treatment has been shown to increase the expression of ER stress markers like CHOP and BiP. aacrjournals.orgnih.govaacrjournals.orgnih.gov
Furthermore, ER stress can trigger apoptosis through the activation of specific caspases located at the ER membrane, such as caspase-4 in humans. aacrjournals.orgnih.govaacrjournals.org The activation of caspase-4 is a key event in bortezomib-induced cell death in some cancer types, and its inhibition can block DNA fragmentation. aacrjournals.orgnih.gov In multiple myeloma cells, bortezomib-induced ER stress can lead to the activation of caspase-2, which then acts upstream of the mitochondria to trigger the apoptotic cascade. aacrjournals.orgaacrjournals.org The accumulation of misfolded proteins can also lead to an increase in intracellular calcium levels, further contributing to mitochondrial dysfunction and apoptosis. nih.gov
Modulation of Key Signaling Pathways
Bortezomib's inhibition of the proteasome has profound effects on various signaling pathways that are critical for cancer cell survival and proliferation. One of the most well-documented targets is the Nuclear Factor-kappa B (NF-κB) pathway.
Nuclear Factor-kappa B (NF-κB) Pathway Inhibition
The NF-κB family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immunity, cell survival, and anti-apoptosis. In many cancers, the NF-κB pathway is constitutively active, promoting cell survival and resistance to therapy. aai.org
The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins, most notably IκBα. aai.orgnih.gov Upon receiving an activating signal, the IκB kinase (IKK) complex phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the 26S proteasome. aai.org The degradation of IκBα unmasks the nuclear localization signal on the NF-κB dimers (typically p65/p50), allowing them to translocate to the nucleus and activate the transcription of their target genes. aai.orgnih.gov
Bortezomib's primary mechanism for inhibiting the canonical NF-κB pathway is by preventing the proteasomal degradation of phosphorylated IκBα. aai.orgnih.govnih.gov This leads to the accumulation of IκBα in the cytoplasm, which sequesters NF-κB and prevents its nuclear translocation and transcriptional activity. arvojournals.orgnih.gov This inhibition of NF-κB activity leads to the downregulation of its anti-apoptotic target genes, such as Bcl-2, Bcl-xL, XIAP, and survivin, thereby sensitizing cancer cells to apoptosis. aai.orgnih.gov
However, the effect of bortezomib on the NF-κB pathway can be complex and cell-type dependent. While it generally inhibits the inducible and canonical NF-κB pathway, some studies have reported that bortezomib can paradoxically induce NF-κB activation in certain multiple myeloma cell lines. nih.govashpublications.orgnih.gov This activation may be mediated through the canonical pathway via IKKβ phosphorylation. nih.govashpublications.org In contrast, bortezomib has been shown to inhibit the non-canonical NF-κB pathway by blocking the processing of p100 to p52. ashpublications.orgmdpi.com
Impact on PI3K/AKT/mTOR Signaling
Bortezomib has been shown to modulate the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (B549165) (mTOR) signaling pathway, a critical cascade for cell proliferation, survival, and growth. Research indicates that bortezomib's effects on this pathway can be context-dependent, varying across different cancer types.
In prostate cancer cells, bortezomib treatment leads to the dephosphorylation of key downstream effectors of the PI3K/AKT/mTOR pathway, including phospho-Akt, phospho-p70S6K, and phospho-S6RP. nih.gov This inactivation of the pathway contributes to the suppression of Hypoxia-Inducible Factor-1α (HIF-1α) protein expression at the translational level. nih.gov Similarly, in models of B-cell precursor acute lymphoblastic leukemia (BCP-ALL), the synergistic effects of bortezomib with other agents involve the modulation of the PI3K/AKT/mTOR pathway, affecting genes such as ITGA4 and BCL-2. aacrjournals.org
In some cancer models, the inhibition of the PI3K/AKT/mTOR pathway enhances the cytotoxic effects of bortezomib. For instance, in multiple myeloma (MM) cells that have survived radiotherapy, blocking the PI3K/AKT/mTOR pathway with an inhibitor like NVP-BEZ235 was found to increase the cells' sensitivity to bortezomib. amegroups.org This suggests that the activation of this pathway may serve as a resistance mechanism. amegroups.org Further studies in glioblastoma have also pointed to the PI3K/AKT/mTOR pathway as a mediator of bortezomib's anti-tumor effects. nih.gov
Table 1: Research Findings on Bortezomib's Impact on PI3K/AKT/mTOR Signaling
| Cancer Model | Key Findings | Downstream Effects | Reference(s) |
|---|---|---|---|
| Prostate Cancer | Bortezomib causes dephosphorylation of Akt, p70S6K, and S6RP. | Inhibition of HIF-1α protein synthesis. | nih.gov |
| B-cell Precursor ALL | Concomitant treatment with HDACi modulates PI3K/AKT/mTOR pathway genes (ITGA4, BCL-2). | Synergistic induction of apoptosis. | aacrjournals.org |
| Multiple Myeloma | Blocking the PI3K/AKT/mTOR pathway increases sensitivity to bortezomib post-radiotherapy. | Increased apoptotic rate. | amegroups.org |
| Glioblastoma | Anti-tumor effect of bortezomib is mediated through the PTEN/PI3K/AKT/mTOR pathway. | Activation of apoptosis and oxidative stress. | nih.gov |
Activation of Stress-Activated Protein Kinases (e.g., JNK, p38)
Bortezomib treatment induces cellular stress, leading to the activation of stress-activated protein kinases (SAPKs), primarily c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK). ashpublications.org The activation of these kinases is an integral part of the cellular response to proteasome inhibition.
In multiple myeloma (MM) cells, bortezomib treatment consistently leads to the activation of JNK. ashpublications.org The role of p38 MAPK activation, however, appears more complex. Some studies suggest that bortezomib-induced p38 activation may contribute to chemoresistance. mdpi.com Conversely, other research demonstrates that inhibiting p38 MAPK with specific inhibitors (e.g., SCIO-469) can enhance bortezomib-induced cytotoxicity in MM cells. ashpublications.orgnih.gov This enhancement is associated with an increased phosphorylation of JNK and augmented cleavage of caspase-8 and poly (ADP)-ribose polymerase (PARP). ashpublications.orgnih.gov This suggests that p38 MAPK activation might trigger a pro-survival response, such as the upregulation of heat shock protein 27 (Hsp27), which, when blocked, sensitizes the cells to bortezomib. ashpublications.orgnih.gov
The interaction is also observed in the context of the tumor microenvironment, where exosomes from bone marrow stromal cells can activate JNK and p38 pathways in MM cells, potentially modulating their resistance to bortezomib. oncotarget.com However, the role of SAPK activation can be cell-type specific. For example, in some ovarian cancer models, bortezomib's mechanism for blocking autophagic flux was found to be dependent on ERK phosphorylation, but not on JNK or p38 activation. nih.gov
Table 2: Research Findings on Bortezomib and Stress-Activated Protein Kinases (SAPKs)
| Kinase | Cancer Model | Effect of Bortezomib | Consequence | Reference(s) |
|---|---|---|---|---|
| JNK | Multiple Myeloma | Activation/Phosphorylation | Pro-apoptotic signaling | ashpublications.org |
| p38 MAPK | Multiple Myeloma | Activation/Phosphorylation | Can be pro-survival; inhibition enhances bortezomib cytotoxicity. | ashpublications.orgmdpi.comnih.gov |
| JNK & p38 | Multiple Myeloma | Activated by stromal cell exosomes. | Modulation of drug resistance. | oncotarget.com |
| JNK & p38 | Ovarian Cancer | Not significantly involved in blocking autophagic flux. | N/A for this mechanism. | nih.gov |
Effects on STAT3 and HIF-1α Pathways
Bortezomib influences the activity of key transcription factors involved in tumor progression, including Signal Transducer and Activator of Transcription 3 (STAT3) and Hypoxia-Inducible Factor-1α (HIF-1α).
STAT3 Pathway: In chondrosarcoma, STAT3 signaling is often abnormally activated. Bortezomib treatment has been shown to inhibit tumor growth, migration, and invasion by inactivating the STAT3 pathway. spandidos-publications.com This inactivation leads to the downregulation of downstream targets like cyclin D1 and various mesenchymal markers (e.g., N-cadherin, vimentin, MMP-9), while increasing the expression of the epithelial marker E-cadherin. spandidos-publications.com Knockdown of STAT3 using siRNA enhanced the cytotoxic effects of bortezomib, confirming that the inactivation of this pathway is a key component of its anti-neoplastic activity in this cancer type. spandidos-publications.com
HIF-1α Pathway: HIF-1α is a master regulator of the cellular response to hypoxia and is often overexpressed in tumors, promoting angiogenesis and metabolic adaptation. Bortezomib has been found to repress HIF-1α at multiple levels. In prostate cancer cells, bortezomib inhibits HIF-1α protein expression under both normal and low-oxygen (hypoxic) conditions. nih.gov This effect is achieved by suppressing two major signaling pathways required for HIF-1α expression and activity: the PI3K/AKT/mTOR pathway, which controls protein translation, and the p44/42 MAPK pathway, which influences its nuclear translocation. nih.gov By inhibiting these pathways, bortezomib not only reduces HIF-1α protein levels but also represses its transcriptional activity, leading to a decreased release of its target genes, such as vascular endothelial growth factor (VEGF). nih.govresearchgate.net This action is independent of the proteasome's role in HIF-1α degradation, indicating a distinct mechanism of action. researchgate.net
Table 3: Research Findings on Bortezomib's Effects on STAT3 and HIF-1α
| Pathway | Cancer Model | Effect of Bortezomib | Downstream Consequences | Reference(s) |
|---|---|---|---|---|
| STAT3 | Chondrosarcoma | Inactivation of STAT3 phosphorylation. | Decreased cyclin D1, N-cadherin, vimentin, MMP-9; increased E-cadherin; apoptosis. | spandidos-publications.com |
| HIF-1α | Prostate Cancer | Repression of protein expression and nuclear accumulation. | Inhibition of PI3K/AKT/mTOR and MAPK pathways; decreased VEGF release. | nih.govresearchgate.net |
| HIF-1α | General | Inhibition of transcriptional activity. | Repression of HIF-1 target genes (e.g., EPO). | mdpi.com |
Impact on the Preclinical Tumor Microenvironment
Bortezomib's anti-tumor activity extends beyond its direct effects on cancer cells to include significant modulation of the tumor microenvironment. It disrupts the supportive network that facilitates tumor growth, survival, and angiogenesis.
Inhibition of Angiogenesis Mechanisms
Bortezomib demonstrates potent anti-angiogenic properties through both direct and indirect mechanisms. It directly targets endothelial cells (ECs) and indirectly affects them by reducing the secretion of pro-angiogenic factors from tumor cells.
In preclinical multiple myeloma models, bortezomib inhibits the proliferation of both multiple myeloma-derived endothelial cells (MMECs) and human umbilical vein endothelial cells (HUVECs). nih.govaacrjournals.org It also impairs key functions of ECs necessary for the formation of new blood vessels, including their migration (chemotaxis), adhesion to fibronectin, and ability to form capillary-like structures. nih.govaacrjournals.orgnih.gov Research shows that bortezomib's anti-angiogenic effect is particularly pronounced against tumor-associated ECs, such as those activated by fibroblast growth factor (FGF) or cultured in hypoxia-mimicking conditions. mdpi.com
The indirect mechanism involves a significant, dose-dependent reduction in the transcription and secretion of a wide array of pro-angiogenic cytokines and growth factors by cancer cells and other cells in the tumor milieu. nih.gov These factors include Vascular Endothelial Growth Factor (VEGF), Interleukin-6 (IL-6), Interleukin-8 (IL-8), Insulin-like Growth Factor-I (IGF-I), Angiopoietin-1 (Ang1), and Angiopoietin-2 (Ang2). nih.govaacrjournals.orgspandidos-publications.com By cutting off this signaling, bortezomib disrupts the paracrine loops that stimulate ECs and drive angiogenesis. nih.gov
Table 4: Research Findings on Bortezomib's Anti-Angiogenic Mechanisms
| Mechanism | Target Cells | Specific Effects | Inhibited Factors | Reference(s) |
|---|---|---|---|---|
| Direct | Endothelial Cells (MMECs, HUVECs) | Inhibition of proliferation, migration, adhesion, and capillary formation. | N/A | nih.govaacrjournals.orgnih.govmdpi.com |
| Indirect | Tumor Cells, Stromal Cells | Downregulation of gene transcription and inhibition of protein secretion. | VEGF, IL-6, IL-8, IGF-I, Ang1, Ang2, HGF, FGF-2 | oncotarget.comnih.govaacrjournals.orgspandidos-publications.com |
Modulation of Bone Marrow Stromal Cell Interactions
The bone marrow microenvironment provides a protective niche for hematological cancer cells, promoting their survival and conferring drug resistance through direct cell-to-cell contact and secreted factors. Bortezomib actively disrupts this protective interaction.
A key mechanism is the inhibition of cancer cell adhesion to bone marrow stromal cells (BMSCs). Bortezomib has been shown to down-regulate the expression of the adhesion molecule VLA-4 on multiple myeloma cells, which is critical for their binding to both fibronectin and BMSCs. oncotarget.com This disruption can reverse cell adhesion-mediated drug resistance (CAM-DR). oncotarget.com
Furthermore, bortezomib directly affects BMSCs, inhibiting their proliferation and survival in a concentration-dependent manner. nih.gov It also downregulates the expression of the chemokine CXCL12 in BMSCs. nih.gov Since CXCL12 and its receptor CXCR4 are crucial for homing and retaining cancer cells within the bone marrow niche, this reduction not only inhibits BMSC growth but also weakens the supportive contact between stromal and myeloma cells. nih.govmdpi.com Studies have also shown that bortezomib can modulate ephrin signaling pathways and decrease angiopoietin-1 levels, both of which are involved in the adhesion and retention of stem cells in the bone marrow microenvironment. aacrjournals.org By targeting both the cancer cells and their supportive stromal partners, bortezomib effectively dismantles the protective architecture of the tumor niche.
Table 5: Research Findings on Bortezomib's Modulation of Bone Marrow Stromal Interactions
| Target Molecule/Interaction | Effect of Bortezomib | Consequence | Reference(s) |
|---|---|---|---|
| VLA-4 Adhesion Molecule | Downregulation on myeloma cells. | Inhibition of adhesion to fibronectin and BMSCs; overcomes CAM-DR. | oncotarget.com |
| CXCL12 Chemokine | Downregulation in BMSCs. | Disrupts cancer cell homing and retention; inhibits BMSC growth. | nih.gov |
| Bone Marrow Stromal Cells (BMSCs) | Inhibition of proliferation and survival. | Reduces supportive cell population. | nih.gov |
| Angiopoietin-1 | Decreased plasma levels. | May promote stem cell egress from bone marrow. | aacrjournals.org |
| Ephrin Signaling Pathway | Modulated gene expression. | May promote detachment from stromal cells. | aacrjournals.org |
Preclinical Pharmacological Investigations of Bortezomib
In Vitro Cytotoxicity and Selectivity Studies
Assessment Across Diverse Cancer Cell Lines (e.g., hematological and solid tumor models)
Bortezomib (B1684674) has demonstrated potent cytotoxic activity against a wide array of cancer cell lines in laboratory settings. cancernetwork.comwpmucdn.comresearchgate.net Studies have shown its effectiveness in both hematological and solid tumor models. For instance, in a panel of 60 cancer cell lines from the US National Cancer Institute, bortezomib exhibited significant antitumor properties. nih.gov
In hematological malignancy cell lines, such as those for multiple myeloma and leukemia, bortezomib has shown particular potency. wpmucdn.comnih.gov Pre-B and T-cell acute lymphoblastic leukemia (ALL) cell lines were found to be highly sensitive, with an average IC50 (half maximal inhibitory concentration) of 10 nM. wpmucdn.com Similarly, primary leukemia cells displayed sensitivity with an average IC50 of 23 nM. wpmucdn.com In multiple myeloma cell lines, bortezomib also demonstrated significant cytotoxic effects. nih.gov
The compound's activity extends to various solid tumor cell lines, although the sensitivity can be more variable. nih.gov Research has indicated that bortezomib can induce apoptosis in cell lines derived from lung, breast, prostate, pancreatic, head and neck, and colon cancers, as well as melanoma. nih.gov
Comparative Analysis of Sensitivity in Neoplastic Models
Comparative studies have revealed differential sensitivity to bortezomib across various neoplastic models. Generally, hematological cancer cell lines have demonstrated greater sensitivity compared to those derived from solid tumors. nih.gov For example, myeloma and chronic myeloid leukemia were identified as among the most sensitive tumor types in an in vitro study using patient-derived tumor cells. nih.gov Conversely, colorectal and kidney cancer samples were found to be the least sensitive. nih.gov
This selectivity for neoplastic cells over normal cells is a crucial aspect of its preclinical profile. nih.gov The heightened sensitivity of cancer cells is attributed to several factors. Cancer cells, with their high proliferation rates, are more reliant on the proteasome for regulating the cell cycle and degrading misfolded proteins that accumulate due to rapid growth. nih.gov This increased dependence makes them more vulnerable to proteasome inhibition by bortezomib. nih.gov
| Cell Line Type | Average IC50 | Reference |
|---|---|---|
| Acute Lymphoblastic Leukemia (ALL) | 7.5 nM - 10 nM | wpmucdn.com |
| Acute Myeloid Leukemia (AML) | 19 nM - 30 nM | wpmucdn.com |
| Multiple Myeloma | 9 nM - 20 nM | wpmucdn.com |
In Vivo Efficacy Studies in Nonclinical Tumor Models
Xenograft Models of Malignancy
The antitumor activity of bortezomib has been extensively evaluated in various animal models, primarily using human tumor xenografts in immunocompromised mice. These studies have provided critical in vivo evidence of its efficacy across a spectrum of cancers. wpmucdn.comresearchgate.netaacrjournals.orgnih.gov
Xenograft models of multiple myeloma have consistently shown significant responses to bortezomib treatment. nih.gov In these models, bortezomib has been shown to inhibit tumor growth, reduce angiogenesis, and increase the survival of the animals. nih.gov Similarly, in models of adult T-cell leukemia, bortezomib demonstrated notable antitumor effects. nih.gov
The efficacy of bortezomib has also been established in a variety of solid tumor xenograft models, including those for lung, breast, prostate, pancreatic, head and neck, and colon cancer, as well as melanoma. nih.govaacrjournals.org For instance, in prostate cancer xenografts, bortezomib treatment led to a significant reduction in tumor growth. nih.gov In pancreatic cancer models, bortezomib not only inhibited tumor growth but also promoted apoptosis within the tumor cells. nih.gov
Evaluation of Tumor Growth Inhibition and Regression
Preclinical in vivo studies have consistently demonstrated that bortezomib can lead to both the inhibition of tumor growth and, in some cases, tumor regression. researchgate.netnih.gov The extent of this effect is often dependent on the tumor type and the dosing schedule.
In a multiple myeloma xenograft model, treatment with bortezomib resulted in significant inhibition of tumor progression. nih.gov Studies on prostate cancer xenografts showed a 50% to 60% inhibition in tumor growth. nih.gov In pancreatic cancer models, bortezomib treatment led to a 72% to 84% reduction in tumor growth. nih.gov Furthermore, in a model of malignant melanoma, the combination of bortezomib with another agent resulted in complete tumor remission that was sustained for over 200 days. nih.gov
It is important to note that not all solid tumor xenograft models have shown the same degree of sensitivity. For example, while the CWR22 prostate xenograft model responded to bortezomib with significant tumor growth inhibition, the H460 lung cancer xenograft model did not show a response. aacrjournals.orgaacrjournals.orgnih.gov This highlights the variability in response that can be observed in different tumor types.
| Xenograft Model | Tumor Growth Inhibition | Reference |
|---|---|---|
| Prostate Cancer | 50% - 60% | nih.gov |
| Pancreatic Cancer | 72% - 84% | nih.gov |
| CWR22 (Prostate) | Significant (T/C = 0.3) | aacrjournals.orgaacrjournals.org |
| H460 (Lung) | No significant activity (T/C = 1) | aacrjournals.orgaacrjournals.org |
Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Systems
The preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of bortezomib have been crucial in understanding its mechanism of action and guiding its clinical development.
Pharmacokinetic studies in animals have shown that bortezomib is rapidly cleared from the plasma. cancernetwork.com Following intravenous administration, it distributes quickly to tissues. cancernetwork.com
The primary pharmacodynamic effect of bortezomib is the inhibition of the 20S proteasome. aacrjournals.org Preclinical studies have established a clear relationship between bortezomib exposure, the degree and duration of proteasome inhibition, and antitumor efficacy. aacrjournals.orgnih.gov Efficacy is achieved when sufficient drug exposure leads to sustained proteasome inhibition over time. aacrjournals.orgnih.gov For example, in the responsive CWR22 prostate cancer xenograft model, bortezomib treatment resulted in at least 40% tumor proteasome inhibition that was sustained for a minimum of 8 hours. aacrjournals.org In contrast, in the resistant H460 lung cancer model, bortezomib did not achieve the necessary tumor concentrations to cause significant proteasome inhibition. aacrjournals.org
These preclinical PK/PD studies have been instrumental in demonstrating that the variability in antitumor response in some solid tumor models may be due to differences in drug penetration into the tumor tissue. aacrjournals.orgnih.gov The architecture of the tumor's vasculature, including vessel perfusion and permeability, can significantly impact the delivery of bortezomib to the tumor cells and, consequently, its efficacy. aacrjournals.orgnih.gov
Preclinical Absorption and Distribution Profiles
The pharmacokinetic profile of intravenously administered bortezomib in preclinical models is generally characterized by a two-compartment model, featuring a rapid initial distribution phase followed by a longer elimination phase. researchgate.net Studies in rats and monkeys have shown that bortezomib is rapidly cleared from the plasma. ashpublications.org Following intravenous administration, the compound distributes widely throughout the body, indicated by a large volume of distribution. researchgate.net
Despite its rapid clearance from the plasma compartment, bortezomib administration leads to a prolonged and dose-dependent inhibition of its target, the 20S proteasome, in various tissues. ashpublications.org In preclinical animal models, this pharmacodynamic effect is observed in blood and many tissues, with the notable exception of the brain. ashpublications.org
Table 1: Preclinical Pharmacokinetic Parameters of Bortezomib
| Species | Terminal Half-Life | Key Observation |
| Rats | 15 min | Rapidly cleared from plasma. ashpublications.org |
| Monkeys | 7.2 min | Rapidly cleared from plasma. ashpublications.org |
Proteasome Inhibition as a Pharmacodynamic Marker in Preclinical Models
Bortezomib functions as a potent, selective, and reversible inhibitor of the chymotrypsin-like activity of the 26S proteasome. nih.gov The boron atom in its structure binds to the catalytic sites of the proteasome, leading to the disruption of multiple cellular pathways that ultimately results in cancer cell apoptosis. nih.govnih.gov The measurement of proteasome inhibition in tissues and blood serves as a key pharmacodynamic marker in preclinical evaluations.
Preclinical studies have demonstrated a clear dose-dependent inhibition of 20S proteasome activity following bortezomib administration. mdpi.com In animal models, single doses have been shown to achieve greater than 90% inhibition of proteasome activity in blood and various tissues. ashpublications.org The recovery of proteasome function after exposure is dependent on the synthesis of new proteasome subunits. ashpublications.org
Reporter systems have been developed to dynamically image proteasome inhibition in vivo. For instance, a reporter based on the ornithine decarboxylase degradation domain fused to luciferase (ODDLuc) has been used as a sensitive and rapid biomarker. researchgate.net In xenograft tumor models, this system showed that proteasome activity returned to baseline levels by 24 hours after a single bortezomib injection, which aligns with the compound's pharmacokinetic profile. researchgate.net This dynamic relationship between drug concentration and target inhibition is crucial for understanding its biological effects.
Table 3: Preclinical Pharmacodynamic Observations of Bortezomib
| Model | Observation | Key Finding |
| Mice, Rats, Monkeys | >90% inhibition of proteasome activity in blood and tissues after a single tolerated dose. ashpublications.org | Potent and widespread target engagement. |
| HCT116 Tumor Xenograft Mice | ODDLuc reporter activity returned to baseline by 24 hours post-injection. researchgate.net | Proteasome inhibition is transient and correlates with pharmacokinetics. |
Molecular and Cellular Mechanisms of Bortezomib Resistance
Intrinsic Resistance Mechanisms
Intrinsic resistance refers to the inherent lack of sensitivity of some cancer cells to bortezomib (B1684674) even before treatment initiation. A primary factor contributing to this is the basal level of proteasome activity within the cell. nih.gov Research has shown that high basal levels of chymotrypsin-like and caspase-like proteasome activities strongly correlate with intrinsic bortezomib resistance in various cancer cell lines, including non-small cell lung cancer (NSCLC). nih.govaacrjournals.org Cells with higher baseline proteasome function may require a greater concentration of the inhibitor to achieve a therapeutic effect, rendering standard doses less effective.
Another contributing factor can be the inherent genetic makeup of the tumor cells, which may include pre-existing variations in genes that regulate cell survival, apoptosis, or drug efflux pathways, allowing them to withstand the cellular stress induced by proteasome inhibition from the start.
Acquired Resistance Mechanisms
Acquired resistance develops in tumor cells after initial sensitivity to bortezomib, leading to disease relapse. nih.gov This form of resistance is often the result of selective pressure, where prolonged exposure to the drug allows for the survival and proliferation of cells that have developed specific molecular adaptations. nih.govacs.org These adaptations are diverse and can involve direct modification of the drug's target, the proteasome, or alterations in downstream cellular pathways that mitigate the toxic effects of proteasome inhibition. nih.govresearchgate.net Key mechanisms include mutations in the proteasome subunits, overexpression of these subunits, and changes in stress response and cell survival signaling. nih.govnih.govresearchgate.net
Specific Molecular Alterations Implicated in Resistance
Proteasome Subunit Mutations and Overexpression
The most direct mechanisms of bortezomib resistance involve changes to the proteasome itself. nih.gov Bortezomib primarily targets the chymotrypsin-like activity of the proteasome, which is mediated by the β5 subunit, encoded by the PSMB5 gene. nih.govnih.govresearchgate.net
Point mutations in the PSMB5 gene are a well-documented mechanism of acquired bortezomib resistance. nih.govscite.aisemanticscholar.orgnih.gov These mutations often occur in or near the bortezomib-binding pocket of the β5 subunit, altering its structure and reducing the drug's binding affinity. nih.govresearchgate.netashpublications.org Consequently, a higher concentration of bortezomib is needed to inhibit the proteasome, leading to clinical resistance. nih.gov
Several specific mutations have been identified in bortezomib-resistant cell lines derived from various cancers. For instance, an Alanine to Threonine substitution at position 49 (Ala49Thr) has been found in resistant human myelomonocytic THP1 cells and NSCLC cells. aacrjournals.orgnih.govashpublications.org Other mutations, such as a G322A point mutation, have been identified in lymphoblastic leukemia cells. nih.govscite.ai In silico modeling suggests that these mutations decrease the affinity of the β5 subunit for bortezomib, thereby diminishing the inhibitory effect on its chymotrypsin-like activity. nih.gov
| Mutation | Amino Acid Change | Cancer Cell Line Model | Reference |
| G322A | Ala49Thr | Jurkat (T-cell leukemia), THP1 (Myelomonocytic leukemia), NSCLC | nih.gov, scite.ai, nih.gov, aacrjournals.org |
| - | Met45Val | NSCLC | aacrjournals.org |
| - | Cys52Phe | NSCLC | aacrjournals.org |
Beyond mutations, another key resistance mechanism is the overexpression of proteasome subunits, particularly the β5 subunit. nih.govnih.govashpublications.org Increased expression of the PSMB5 gene leads to a higher concentration of the target protein, effectively diluting the effect of the inhibitor. nih.govresearchgate.net This "proteasome bounce-back response" can be a compensatory mechanism triggered by proteasomal inhibition. scite.ai
| Cell Line | Fold Increase in PSMB5 Expression | Other Upregulated Subunits | Reference |
| THP1/BTZ (Myelomonocytic leukemia) | Up to 60-fold | None reported | nih.gov, ashpublications.org |
| CEM-C7 (Acute lymphoblastic leukemia) | 12.5-fold | β2 (9-fold), β1 (7-fold) | ashpublications.org |
| 8226/BTZ7 (Multiple Myeloma) | Upregulation noted | - | ashpublications.org |
Alterations in Stress Response and Cell Survival Pathways
Proteasome inhibition by bortezomib disrupts protein homeostasis, leading to the accumulation of misfolded and unfolded proteins, which in turn induces endoplasmic reticulum (ER) stress and activates the unfolded protein response (UPR). nih.govmdpi.comnih.govaacrjournals.org This cellular stress is a major driver of bortezomib-induced apoptosis. nih.gov Consequently, cancer cells can develop resistance by altering these stress response and survival pathways to better cope with ER stress. nih.govnih.govresearchgate.net
Resistant cells may upregulate pro-survival signaling pathways to counteract the pro-apoptotic effects of bortezomib. nih.gov This can include the activation of pathways such as the NF-κB pathway, which bortezomib normally inhibits, and the PI3K/Akt/mTOR pathway. patsnap.comnih.gov Furthermore, changes in the UPR itself are implicated in resistance. While sensitive cells activate UPR pathways that lead to apoptosis, resistant cells may modulate the UPR to promote survival, for instance, by increasing the expression of chaperone proteins that aid in protein folding. mdpi.comnih.gov
Autophagy, a cellular process of self-digestion, can also be activated as a survival mechanism in response to bortezomib-induced ER stress. aacrjournals.orgbiorxiv.org Upregulation of autophagy-related proteins like Beclin-1 has been linked to bortezomib resistance, and inhibiting this process can sometimes restore sensitivity to the drug. biorxiv.org
Endoplasmic Reticulum Stress Adaptation and Unfolded Protein Response Modulation
The inhibition of the proteasome by bortezomib disrupts cellular protein homeostasis, leading to an accumulation of misfolded and unfolded proteins within the endoplasmic reticulum (ER), a condition known as ER stress. nih.govmp.pl This triggers a highly conserved signaling network called the Unfolded Protein Response (UPR), which initially aims to restore proteostasis but can also induce apoptosis if the stress is prolonged or severe. mp.plbiorxiv.org Adaptation and modulation of the UPR are critical mechanisms by which cancer cells develop resistance to bortezomib.
The UPR is mediated by three primary ER transmembrane sensors: inositol-requiring enzyme-1 (IRE1), double-stranded RNA-activated protein kinase (PKR)-like ER kinase (PERK), and activating transcription factor 6 (ATF6). nih.govmp.plbiorxiv.org In an unstressed state, these sensors are kept inactive by the chaperone protein BiP (also known as GRP78). mp.plbiorxiv.org Upon accumulation of unfolded proteins, BiP dissociates, leading to the activation of these sensors and the initiation of downstream signaling cascades. mp.plbiorxiv.org
In bortezomib-resistant cells, the signaling through these pathways is often rewired to promote cell survival. For instance, some resistant cells exhibit a down-regulation of key UPR components. nih.gov Studies have shown that lower levels of the spliced form of X-box binding protein 1 (XBP1), a key transcription factor downstream of IRE1, correlate with poor response to bortezomib in multiple myeloma patients and cell lines. nih.govfrontiersin.org Similarly, the expression of ATF6 has been found to correlate with bortezomib sensitivity. nih.gov This suggests that a dampened UPR activation may prevent the induction of terminal UPR and subsequent apoptosis.
Conversely, in other contexts, the UPR can be harnessed by resistant cells to manage ER stress and promote survival. The PERK pathway, for example, leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), which transiently attenuates global protein synthesis to reduce the protein load on the ER. nih.gov However, this also selectively promotes the translation of certain mRNAs, such as that for activating transcription factor 4 (ATF4), which can upregulate genes involved in amino acid metabolism, antioxidant responses, and autophagy, collectively contributing to cell survival. mdpi.com
| UPR Component | Function in UPR | Role in Bortezomib Resistance |
|---|---|---|
| IRE1 (Inositol-requiring enzyme-1) | ER stress sensor; activates XBP1 splicing. | Downstream signaling, including XBP1, can be modulated in resistant cells. nih.gov |
| PERK (PKR-like ER kinase) | ER stress sensor; phosphorylates eIF2α to reduce global translation and induce ATF4. | Can promote survival through ATF4-mediated stress response pathways. nih.govmdpi.com |
| ATF6 (Activating transcription factor 6) | ER stress sensor; translocates to the Golgi and is cleaved to become an active transcription factor. | Expression levels may correlate with bortezomib sensitivity. nih.gov |
| BiP/GRP78 | ER chaperone; master regulator of the UPR, keeping sensors inactive. | Its dissociation from UPR sensors initiates the response to bortezomib-induced ER stress. mp.plbiorxiv.orgfrontiersin.org |
| XBP1 (X-box binding protein 1) | Transcription factor activated by IRE1; regulates genes involved in ER expansion and protein folding. | Low levels of spliced XBP1 are associated with bortezomib resistance. nih.govfrontiersin.org |
| ATF4 (Activating transcription factor 4) | Transcription factor induced by the PERK pathway; regulates stress response genes. | Can induce pro-survival pathways, including autophagy. mdpi.com |
Role of Chaperone Proteins (e.g., HSP70, HSP90)
Molecular chaperones are a class of proteins that play a crucial role in maintaining protein homeostasis by assisting in the correct folding of newly synthesized proteins, refolding of misfolded proteins, and targeting of terminally misfolded proteins for degradation. In the context of bortezomib treatment, which leads to the accumulation of ubiquitinated proteins, the upregulation of chaperone proteins, particularly heat shock proteins (HSPs), represents a key adaptive response contributing to drug resistance. nih.govbiorxiv.org
The 70-kilodalton heat shock proteins (HSP70) and 90-kilodalton heat shock proteins (HSP90) are two major families of chaperones implicated in bortezomib resistance. nih.govnih.govresearchgate.net Studies have shown that bortezomib treatment can markedly induce the expression of HSP70 in multiple myeloma cells. nih.govresearchgate.net This upregulation is a compensatory mechanism to cope with the increased load of misfolded proteins and ER stress. nih.gov HSP70 can bind to and stabilize these misfolded proteins, preventing their aggregation and promoting their refolding, thereby alleviating proteotoxic stress and inhibiting apoptosis. biorxiv.org
Similarly, HSP90, another critical chaperone, is often overexpressed in cancer cells and is involved in the stabilization and activation of a wide range of "client" proteins, many of which are oncoproteins and signaling molecules crucial for cancer cell growth and survival. biorxiv.org In response to bortezomib-induced stress, the expression of HSP90 can also be elevated. nih.gov By maintaining the function of these client proteins, HSP90 helps cancer cells to withstand the cytotoxic effects of bortezomib.
The inhibition of these chaperone proteins has emerged as a promising strategy to overcome bortezomib resistance. For instance, combining bortezomib with an HSP70 inhibitor has been shown to synergistically induce cytotoxicity in multiple myeloma cells. nih.gov Likewise, HSP90 inhibitors have demonstrated the ability to overcome bortezomib resistance in various cancer models. biorxiv.org This suggests that the chaperone system is a critical node in the bortezomib resistance network.
| Chaperone Protein | Function in Proteostasis | Role in Bortezomib Resistance |
|---|---|---|
| HSP70 (Heat Shock Protein 70) | Assists in protein folding, prevents protein aggregation, and facilitates protein degradation. | Upregulated in response to bortezomib to manage proteotoxic stress and inhibit apoptosis. nih.govnih.govresearchgate.net |
| HSP90 (Heat Shock Protein 90) | Stabilizes and activates a wide range of client proteins, including many oncoproteins. | Maintains the function of pro-survival signaling proteins, helping cells to evade bortezomib-induced apoptosis. biorxiv.org |
| BiP/GRP78 | An HSP70 family member located in the ER; a master regulator of the UPR. | Plays a central role in sensing ER stress induced by bortezomib. mp.plbiorxiv.orgfrontiersin.org |
| HSP27 | A small heat shock protein involved in protein folding and stabilization of the cytoskeleton. | Its expression can be induced by bortezomib and may contribute to resistance. nih.gov |
Upregulation of Anti-Apoptotic Pathways
A fundamental mechanism by which cancer cells evade the cytotoxic effects of therapies like bortezomib is through the upregulation of anti-apoptotic pathways. nih.gov Bortezomib induces apoptosis through various mechanisms, including the accumulation of pro-apoptotic proteins that are normally degraded by the proteasome. spandidos-publications.com Resistant cells, however, can counteract this by increasing the expression of anti-apoptotic proteins, thereby raising the threshold for apoptosis induction.
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. frontiersin.org This family includes both pro-apoptotic members (e.g., Bax, Bak, Noxa) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1). nih.govfrontiersin.org The balance between these opposing factions determines the cell's fate. ashpublications.org In the context of bortezomib resistance, an increased expression of anti-apoptotic Bcl-2 family members is a common finding. nih.govspandidos-publications.com
Myeloid cell leukemia 1 (Mcl-1) is a particularly important anti-apoptotic protein in several cancers, and its overexpression is strongly associated with bortezomib resistance. spandidos-publications.comfrontiersin.org Mcl-1 is a short-lived protein that is itself a client of the proteasome, and its levels can be paradoxically stabilized in some contexts following proteasome inhibition. However, in resistant cells, Mcl-1 levels are often constitutively high, which sequesters pro-apoptotic proteins and prevents the initiation of apoptosis. frontiersin.org Similarly, the upregulation of Bcl-xL and Bcl-2 has also been implicated in bortezomib resistance. spandidos-publications.comashpublications.org
The upregulation of these anti-apoptotic proteins can be a consequence of various upstream signaling pathways that are activated in resistant cells. biorxiv.org These pathways can promote the transcription and translation of anti-apoptotic genes, leading to a cellular state that is primed for survival in the face of bortezomib-induced stress.
Multidrug Resistance Phenotypes
Efflux Transporter Activity (e.g., P-gp, BCRP)
One of the classic mechanisms of drug resistance in cancer is the increased expression and activity of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. nih.gov These transporters actively pump chemotherapeutic agents out of the cell, thereby reducing their intracellular concentration and limiting their efficacy. drugbank.com While bortezomib resistance is multifactorial, evidence suggests that the activity of certain ABC transporters can contribute to this phenomenon. nih.govdrugbank.com
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1, is one of the most well-characterized drug efflux pumps. nih.govresearchgate.net Studies have demonstrated that bortezomib is a substrate for P-gp. nih.govdrugbank.comnih.gov Consequently, cancer cells that overexpress P-gp can exhibit reduced sensitivity to bortezomib due to increased drug efflux. nih.gov The inhibition of P-gp has been shown to re-sensitize resistant cells to bortezomib, confirming the role of this transporter in mediating resistance. nih.govdrugbank.com
Another ABC transporter that has been implicated in bortezomib resistance, albeit to a lesser extent than P-gp, is the breast cancer resistance protein (BCRP), also known as ABCG2. nih.govuthsc.edu While some studies suggest that bortezomib is not a primary substrate for BCRP, others have found that BCRP may play a role in bortezomib efflux in certain cellular contexts. nih.govnih.gov The expression of these efflux pumps can be induced by various cellular stresses, including exposure to chemotherapeutic agents, and their activity represents a significant barrier to effective cancer treatment. uthsc.edu
Activation of Detoxification Systems (e.g., GSH/GST)
In addition to drug efflux, cancer cells can develop resistance to chemotherapy by enhancing their intracellular detoxification systems. researchgate.net The glutathione (B108866) (GSH) system is a major cellular antioxidant and detoxification pathway that plays a critical role in protecting cells from xenobiotics and oxidative stress. nih.govmdpi.com This system comprises reduced glutathione (GSH), a tripeptide that can directly neutralize reactive molecules, and a family of enzymes known as glutathione S-transferases (GSTs), which catalyze the conjugation of GSH to various electrophilic compounds, including many anticancer drugs. researchgate.netmdpi.com
Elevated levels of intracellular GSH and increased activity of GSTs have been associated with resistance to bortezomib. researchgate.netnih.gov GSH can directly interact with and inactivate bortezomib, and increasing intracellular GSH levels has been shown to abolish bortezomib-induced cytotoxicity. nih.gov The conjugation of bortezomib with GSH, a reaction that can be facilitated by GSTs, results in a more water-soluble and less toxic compound that can be more readily eliminated from the cell, potentially via MRP transporters. mdpi.comlatamjpharm.org
Studies have shown that bortezomib-resistant cells can have higher basal levels of GSH and increased expression of GST isoforms. researchgate.netnih.gov Furthermore, the inhibition of GSH synthesis or the activity of GSTs can re-sensitize resistant cells to bortezomib. nih.gov This highlights the importance of the GSH/GST detoxification system as a significant contributor to the bortezomib-resistant phenotype. Interestingly, some studies have observed a decrease in GST and glutathione peroxidase (GPx) activity in response to low doses of bortezomib, suggesting a complex interplay between the drug and this detoxification system. mdpi.com
Autophagy Induction as a Survival Mechanism
Autophagy is a catabolic process by which cells degrade and recycle their own components, including damaged organelles and protein aggregates, through the formation of double-membraned vesicles called autophagosomes, which fuse with lysosomes to form autolysosomes. nih.gov While autophagy can have a dual role in cancer, either promoting cell death or survival, in the context of bortezomib resistance, it predominantly functions as a pro-survival mechanism. mdpi.comresearchgate.net
By inhibiting the proteasome, bortezomib leads to the accumulation of ubiquitinated proteins and protein aggregates, which can be toxic to the cell. mdpi.com Autophagy is activated as a compensatory degradation pathway to clear these aggregates and alleviate proteotoxic stress. mdpi.comnih.gov This provides an alternative route for protein degradation, allowing cancer cells to survive the inhibition of the proteasome. nih.gov
Several signaling pathways can link bortezomib-induced ER stress to the induction of autophagy. For instance, the PERK-eIF2α-ATF4 axis of the UPR can upregulate the expression of autophagy-related genes. nih.govmdpi.com The accumulation of protein aggregates can also directly trigger autophagy through the recruitment of autophagy receptors such as p62/SQSTM1, which recognizes ubiquitinated proteins and targets them for degradation by autophagy. nih.gov
The critical role of autophagy in bortezomib resistance is underscored by the observation that the inhibition of autophagy can re-sensitize resistant cells to the drug. nih.govresearchgate.net The combination of bortezomib with autophagy inhibitors, such as hydroxychloroquine (B89500), has been shown to synergistically induce cell death in resistant cancer cells. nih.gov This indicates that the autophagic response is a key survival strategy employed by cancer cells to withstand the cytotoxic effects of bortezomib. There is a complex interplay between autophagy and apoptosis, with autophagy often acting to suppress the induction of apoptosis. mdpi.com However, under certain conditions, the cellular machinery of autophagy can be cleaved by caspases, leading to a switch from a pro-survival to a pro-death signal. oncotarget.com
Disruption of Microenvironmental Interactions (e.g., BMSC-mediated survival)
The bone marrow microenvironment is a critical contributor to bortezomib resistance in multiple myeloma (MM). tandfonline.com Bone Marrow Stromal Cells (BMSCs), a key component of this microenvironment, protect myeloma cells from bortezomib-induced apoptosis through a variety of mechanisms. tandfonline.comresearchgate.net This phenomenon, known as environment-mediated drug resistance (EMDR), is thought to contribute to both intrinsic and acquired resistance. ashpublications.orgashpublications.org The protective effects of BMSCs are mediated by both direct cell-to-cell contact and the secretion of soluble factors. ashpublications.orgnih.gov
Studies have demonstrated that co-culturing human myeloma cell lines (HMCLs) with BMSCs leads to a significantly lower percentage of bortezomib-induced apoptosis compared to myeloma cells cultured alone. ashpublications.org This protective effect is partially mediated by soluble factors, as shown in experiments using transwell systems, but direct cell adhesion also plays a significant role. ashpublications.org BMSCs derived from multiple myeloma patients (MM-BMSCs) are particularly effective at inducing bortezomib-resistant NF-κB activity in myeloma cells compared to BMSCs from normal marrow. nih.gov This induced NF-κB activity is mediated by soluble proteins secreted by the MM-BMSCs. nih.gov
Several specific factors and pathways have been implicated in BMSC-mediated bortezomib resistance:
Secreted Factors : The secretion of cytokines such as Interleukin-6 (IL-6) and vascular endothelial growth factor (VEGF) by MM-BMSCs significantly decreases the sensitivity of myeloma cells to bortezomib. tandfonline.com Interleukin-8 (IL-8) has also been identified as a factor secreted at significantly higher levels by MM-BMSCs, contributing to the induction of bortezomib-resistant NF-κB activity. nih.gov
Adhesion and Signaling : Adhesion of MM cells to BMSCs activates signaling pathways that promote survival and drug resistance. nih.gov For instance, the interaction can lead to the activation of the NF-κB pathway, which is known to confer resistance to drugs including bortezomib. nih.govnih.gov Mesenchymal stem cells can induce bortezomib resistance by increasing Bcl-2 expression and enhancing NF-κB activity through cell-cell contact. mdpi.com
MicroRNA Dysregulation : BMSCs can alter the expression of microRNAs (miRNAs) in myeloma cells to promote survival. For example, BMSCs protect myeloma cells from bortezomib-induced apoptosis by suppressing the expression of the tumor suppressor miRNA-15a. tandfonline.com In another study, BMSCs were found to downregulate miRNA-101-3p in myeloma cells. ashpublications.org
Oncogene Upregulation : The interaction with BMSCs can lead to the upregulation of key oncogenes in myeloma cells. The downregulation of miRNA-101-3p by BMSCs leads to the upregulation of its target, the anti-apoptotic protein survivin (BIRC5), contributing to bortezomib resistance. ashpublications.org Silencing survivin was shown to increase bortezomib-induced apoptosis, even in the presence of BMSCs. ashpublications.org Additionally, the oncoprotein MUC1 has been implicated in BMSC-mediated protection from cytotoxic damage. ashpublications.org
Table 1: Mechanisms of BMSC-Mediated Bortezomib Resistance
| Mechanism | Key Mediators | Effect on Myeloma Cells | Reference(s) |
|---|---|---|---|
| Secretion of Soluble Factors | IL-6, VEGF, IL-8 | Decreased sensitivity to bortezomib, activation of pro-survival pathways (e.g., NF-κB). | tandfonline.comnih.gov |
| Cell-to-Cell Adhesion | Adhesion molecules | Activation of NF-κB, increased Bcl-2 expression, enhanced survival. | ashpublications.orgnih.govmdpi.com |
| MicroRNA Modulation | Downregulation of miRNA-15a, miRNA-101-3p | Inhibition of apoptosis, increased survival. | tandfonline.comashpublications.org |
| Oncogene Upregulation | Survivin (BIRC5), MUC1 | Inhibition of apoptosis, protection from cytotoxic damage. | ashpublications.orgashpublications.org |
Modulation of Reactive Oxygen Species Generation
The modulation of intracellular reactive oxygen species (ROS) levels is another crucial mechanism in the development of resistance to bortezomib. nih.gov Bortezomib's cytotoxic effects are partly mediated by the induction of ER stress and the generation of ROS, which can trigger apoptosis. nih.govmdpi.comresearchgate.net Consequently, cancer cells can develop resistance by enhancing their antioxidant capacity to neutralize this oxidative stress. ashpublications.org
Bortezomib-resistant multiple myeloma cells often exhibit an amplified antioxidant response. ashpublications.org This can involve the upregulation of proteins like the TP53-induced glycolysis and apoptosis regulator (TIGAR), which shunts glucose into the pentose (B10789219) phosphate (B84403) pathway to increase the production of the antioxidant glutathione (GSH). mdpi.comashpublications.org This enhanced antioxidant capacity allows resistant cells to reduce the accumulation of toxic ROS, thereby attenuating bortezomib-induced cell death. ashpublications.org Studies have shown that bortezomib-resistant cell lines may exhibit lower baseline concentrations of hydrogen peroxide compared to their sensitive counterparts. nih.gov
Conversely, manipulating the redox balance by further increasing ROS levels can re-sensitize resistant cells to bortezomib. nih.govnih.gov This suggests that while myeloma cells adapt to high intracellular ROS levels, they remain sensitive to a further imbalance. nih.govnih.gov
Inhibition of Antioxidant Enzymes : Auranofin, an inhibitor of the antioxidant enzyme thioredoxin reductase (TXNRD1), has been shown to act synergistically with bortezomib. nih.govnih.gov The combined treatment leads to ROS overproduction and induces apoptosis and autophagy in myeloma cell lines, including those less sensitive to bortezomib. nih.govnih.gov This highlights that modulating the redox balance can be an effective strategy to overcome resistance. nih.govnih.gov
Targeting ROS-Regulating Oncoproteins : The MUC1-C oncoprotein is involved in regulating the antioxidant response in resistant cells. ashpublications.org Inhibition of MUC1-C with the inhibitor GO-203 blocks the bortezomib-induced upregulation of TIGAR and subsequent GSH accumulation. mdpi.comashpublications.org This leads to a synergistic increase in toxic ROS generation and circumvents bortezomib resistance. ashpublications.org
The relationship between ROS and bortezomib is complex, as inhibiting ROS generation can sometimes have antagonistic effects. For example, the NADPH oxidase inhibitor VAS3947, when combined with bortezomib, showed antagonistic or merely additive effects, in contrast to the synergistic effects seen with ROS-inducing agents. nih.govnih.gov This indicates that the strategy for overcoming resistance should focus on exacerbating oxidative stress rather than alleviating it. nih.gov
Table 2: Modulation of ROS in Bortezomib Resistance
| Modulating Factor/Strategy | Mechanism | Effect on Bortezomib Sensitivity | Reference(s) |
|---|---|---|---|
| Upregulation of TIGAR and GSH | Enhanced antioxidant capacity, neutralization of bortezomib-induced ROS. | Decreased sensitivity (Resistance). | mdpi.comashpublications.org |
| Auranofin (TXNRD1 inhibitor) | Inhibition of thioredoxin reductase, leading to ROS overproduction. | Increased sensitivity (Synergistic with bortezomib). | nih.govnih.gov |
| GO-203 (MUC1-C inhibitor) | Blocks TIGAR upregulation and GSH accumulation, increasing ROS. | Increased sensitivity (Synergistic with bortezomib). | mdpi.comashpublications.org |
| VAS3947 (NADPH oxidase inhibitor) | Inhibition of ROS production. | Antagonistic or additive effects with bortezomib. | nih.govnih.gov |
Table of Compounds
| Compound Name |
|---|
| Auranofin |
| Bortezomib |
| Glutathione |
| GO-203 |
| Hydrogen peroxide |
| Interleukin-6 |
| Interleukin-8 |
| VAS3947 |
Preclinical Strategies to Overcome Bortezomib Resistance
Rationale for Combination Therapies in Preclinical Models
The development of resistance to bortezomib (B1684674) often involves the activation of pro-survival signaling pathways that are not targeted by the drug alone. nih.govaacrjournals.org Preclinical models, including cancer cell lines and animal models, have demonstrated that combining bortezomib with other agents can lead to synergistic anti-tumor activity. nih.gov This approach is based on the principle of targeting multiple nodes within the complex network of cancer cell signaling, thereby reducing the likelihood of resistance emerging through a single pathway.
Preclinical evidence supports the combination of bortezomib with various classes of drugs. For instance, studies have shown enhanced cytotoxicity when bortezomib is combined with therapies targeting the NF-κB and MAPK pathways. nih.gov The rationale is that while bortezomib can inhibit NF-κB, cancer cells may compensate by upregulating other survival pathways like MAPK. nih.gov By simultaneously inhibiting these pathways, the combination therapy can induce a more potent and durable anti-cancer effect.
Furthermore, preclinical work has highlighted the potential of combining bortezomib with immunotherapies. nih.gov Bortezomib and its newer analogs can alter protein folding and induce endoplasmic reticulum stress, which in turn can enhance the antigenicity of tumor cells, making them more susceptible to immune-mediated killing. nih.gov
Combination with Other Proteasome Inhibitors (Preclinical Synergy)
To address bortezomib resistance, second-generation proteasome inhibitors with different chemical structures and mechanisms of action have been developed. oup.comnih.gov Preclinical studies have explored the synergistic potential of combining bortezomib with these newer agents or using them as a subsequent line of therapy in bortezomib-resistant models.
Second-generation proteasome inhibitors have been designed to overcome the limitations of bortezomib, including resistance and off-target effects. nih.gov
Carfilzomib (B1684676): This tetrapeptide epoxyketone-based inhibitor binds irreversibly to the proteasome, leading to more sustained inhibition compared to the reversible binding of bortezomib. oup.com Preclinical studies have shown that carfilzomib is effective in bortezomib-resistant cell lines and demonstrates greater antitumor activity in some preclinical models. nih.govmdpi.com
Ixazomib (B1672701): As the first orally bioavailable proteasome inhibitor, ixazomib offers a different pharmacokinetic profile. nih.govnih.gov Despite structural similarities to bortezomib, it has shown activity in bortezomib-resistant myeloma cells in preclinical settings. nih.gov However, some studies in leukemia cell lines have indicated that bortezomib-resistant cells can exhibit cross-resistance to ixazomib. mdpi.com
Marizomib (B1676077): This novel proteasome inhibitor has a distinct chemical structure and mechanism of action compared to bortezomib. nih.gov Preclinical research has demonstrated that marizomib can overcome bortezomib resistance. nih.gov
Delanzomib: Preclinical investigations have shown that delanzomib, another second-generation inhibitor, exhibits strong anti-tumor effects in various cancer cell lines, including those with resistance to other therapies. researchgate.net
The use of second-generation proteasome inhibitors has shown promise in reversing bortezomib resistance in preclinical models. Irreversible inhibitors like carfilzomib can be effective in bortezomib-resistant cells because they require the synthesis of new proteasome complexes to restore proteasome function. oup.com This provides a potential strategy for patients whose tumors have developed resistance to bortezomib.
However, the mechanisms of resistance are complex. In some preclinical models, resistance to bortezomib is due to mutations in the β5-subunit of the proteasome, which is the primary target of the drug. biorxiv.org In such cases, cross-resistance to other proteasome inhibitors that target the same subunit, like ixazomib, can occur. mdpi.com This highlights the importance of understanding the specific resistance mechanisms at play to select the most appropriate second-line therapy.
Combination with Novel Targeted Agents (Preclinical Studies)
Beyond proteasome inhibitors, preclinical research has identified synergistic combinations of bortezomib with other classes of targeted drugs.
Immunomodulatory drugs (IMiDs) have shown significant synergistic effects when combined with proteasome inhibitors in preclinical models. ashpublications.org
Preclinical studies have demonstrated that the combination of the proteasome inhibitor marizomib with the IMiD pomalidomide (B1683931) induces synergistic anti-myeloma activity. nih.govnih.gov This combination leads to increased apoptosis and reduced proliferation of myeloma cells. nih.gov The synergy is, in part, attributed to the downregulation of key survival proteins like MCL1 and IRF4. nih.gov
Similarly, preclinical research suggests that combining a BET inhibitor with the IMiD lenalidomide (B1683929) may overcome bortezomib resistance in mantle cell lymphoma. the-hospitalist.org Experiments in cell lines and animal models showed that this combination was more effective than either agent alone. the-hospitalist.org
The table below summarizes key preclinical findings on the synergistic effects of combining proteasome inhibitors with IMiDs.
| Proteasome Inhibitor | IMiD | Cancer Model | Key Preclinical Findings |
| Marizomib | Pomalidomide | Multiple Myeloma | Synergistic cytotoxicity, overcomes bortezomib resistance, inhibits tumor growth and prolongs survival in xenograft models. nih.gov |
| Bortezomib | Lenalidomide | Mantle Cell Lymphoma | Combination with a BET inhibitor overcomes bortezomib resistance in cell lines and mouse models. the-hospitalist.org |
Kinase inhibitors represent another important class of drugs that have shown preclinical synergy with bortezomib. The PI3K/AKT/mTOR pathway is a critical survival pathway in many cancers, and its inhibition can sensitize cells to the effects of proteasome inhibition.
Preclinical experiments have also indicated a synergistic action between bortezomib and the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib (B1684441). researchgate.net In vitro studies have demonstrated synergy between ibrutinib and bortezomib in multiple myeloma cells. nih.gov
The following table outlines some of the preclinical findings for combinations of bortezomib with kinase inhibitors.
| Kinase Inhibitor Class | Specific Inhibitor | Cancer Model | Key Preclinical Findings |
| Bruton's Tyrosine Kinase (BTK) Inhibitor | Ibrutinib | Multiple Myeloma | In vitro synergy with bortezomib. researchgate.netnih.gov |
Histone Deacetylase Inhibitors
The combination of proteasome inhibitors like bortezomib with histone deacetylase (HDAC) inhibitors has demonstrated synergistic effects in preclinical studies, providing a strong rationale for their clinical evaluation. ashpublications.org HDAC inhibitors represent a class of epigenetic agents that alter gene expression to reinstate normal cell differentiation and programmed cell death. oaepublish.com This approach has been validated by the clinical efficacy of the pan-HDAC inhibitor, panobinostat (B1684620), which is approved for treating refractory and relapsed multiple myeloma in conjunction with bortezomib. oaepublish.com
Preclinical investigations have revealed that bortezomib can specifically down-regulate the expression of class I HDACs (HDAC1, HDAC2, and HDAC3) at the transcriptional level in multiple myeloma cell lines and primary patient cells. ashpublications.orgresearchgate.net This down-regulation is accompanied by histone hyperacetylation. ashpublications.orgresearchgate.net Notably, overexpression of HDAC1 has been shown to confer resistance to bortezomib in multiple myeloma cells. ashpublications.orgresearchgate.net The administration of the HDAC inhibitor romidepsin (B612169) was able to restore sensitivity to bortezomib in these HDAC1-overexpressing cells, both in vitro and in vivo. ashpublications.orgresearchgate.net
Further research into bortezomib-resistant myeloma cell lines has highlighted the differential expression of specific HDAC family members. For instance, HDAC6 was found to be significantly upregulated, while HDAC7 was downregulated in bortezomib-resistant cells. oaepublish.com Pharmacological inhibition of HDAC6 augmented cell death induced by panobinostat, whereas knockdown of HDAC7 inhibited cell growth, suggesting distinct roles for these HDACs in the context of bortezomib resistance. oaepublish.com The pan-HDAC inhibitor panobinostat has shown effectiveness in inducing cell death in these resistant cell lines. oaepublish.com
Below is a table summarizing key findings from preclinical studies on HDAC inhibitors in overcoming bortezomib resistance.
| HDAC Inhibitor | Key Preclinical Findings | Cell Models | Reference |
| Panobinostat | Effective at inducing cell death in bortezomib-resistant cell lines. Modulated HDAC expression in cell lines and patient samples. | Bortezomib-resistant myeloma cell lines, patient samples | oaepublish.com |
| Romidepsin | Restored sensitivity to bortezomib in HDAC1-overexpressing cells in vitro and in vivo. | HDAC1-overexpressing multiple myeloma cells | ashpublications.orgresearchgate.net |
| General HDACi | Additive effects when combined with bortezomib. | Preclinical models of multiple myeloma | ashpublications.org |
Heat-Shock Protein 90 Inhibitors
Heat-shock protein 90 (HSP90) is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins, many of which are critical for cancer cell survival and proliferation. Inhibition of HSP90 has emerged as a therapeutic strategy, and preclinical studies have explored its combination with bortezomib to overcome resistance.
In preclinical models of multiple myeloma, the combination of the HSP90 inhibitor 17-AAG (Tanespimycin) with bortezomib resulted in better responses than bortezomib alone in some instances. iiarjournals.org This suggests that targeting the HSP90-mediated stress response can enhance the efficacy of proteasome inhibition. iiarjournals.org
More recent preclinical evaluations have focused on novel, orally bioavailable HSP90 inhibitors such as NVP-HSP990. iiarjournals.org In multiple myeloma cell lines, NVP-HSP990 demonstrated potent activity, leading to the depletion of HSP90 client proteins and inducing both apoptotic and non-apoptotic cell death at low nanomolar concentrations. iiarjournals.org The combination of NVP-HSP990 with other agents, such as a phosphatidylinositol-3-kinase (PI3-kinase)/mammalian target of rapamycin (B549165) (mTOR) inhibitor, showed significantly increased anti-myeloma toxicity. iiarjournals.org This was attributed to the combination rendering the HSP90 blockade-mediated stress response ineffective. iiarjournals.org
The following table outlines significant preclinical findings for HSP90 inhibitors in the context of bortezomib resistance.
| HSP90 Inhibitor | Key Preclinical Findings | Cell Models | Reference |
| 17-AAG (Tanespimycin) | Combination with bortezomib yielded better responses than bortezomib alone in some models. | Relapsed multiple myeloma models | iiarjournals.org |
| NVP-HSP990 | Exerted profound activity against multiple myeloma cells; enhanced activity was observed in combination with melphalan (B128) and a PI3-kinase/mTOR inhibitor. | Multiple myeloma cell lines | iiarjournals.org |
Pan-Bcl-2 Family Inhibitors
The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis. Anti-apoptotic members of this family are often overexpressed in cancer cells, contributing to their survival and resistance to therapy. Pan-Bcl-2 inhibitors, which target multiple anti-apoptotic Bcl-2 family members, have been investigated as a strategy to overcome bortezomib resistance.
Preclinical studies in mantle cell lymphoma (MCL) models have shown that the pan-Bcl-2 inhibitor obatoclax acts synergistically with bortezomib. nih.gov Bortezomib treatment can lead to the accumulation of the anti-apoptotic protein Mcl-1, which may contribute to resistance. nih.gov Obatoclax can counteract this by inhibiting Mcl-1 accumulation and promoting its interaction with the pro-apoptotic protein Noxa, thereby facilitating apoptosis. nih.gov The combination of bortezomib and obatoclax has been explored in preclinical models of non-Hodgkin's lymphomas to overcome resistance. researchgate.net
Another pan-active Bcl-2 family antagonist, sabutoclax, has demonstrated the ability to overcome drug resistance in preclinical models of breast cancer. nih.gov While not directly studied with bortezomib in the provided context, its broad activity against Bcl-2, Bcl-xL, and Mcl-1 suggests potential applicability in overcoming resistance mechanisms mediated by these proteins. nih.gov
A summary of preclinical findings for pan-Bcl-2 family inhibitors is presented in the table below.
| Pan-Bcl-2 Inhibitor | Key Preclinical Findings | Cell Models | Reference |
| Obatoclax | Demonstrates synergy with bortezomib; inhibits Mcl-1 accumulation induced by bortezomib. | Mantle cell lymphoma cell lines and primary cells | nih.gov |
| Sabutoclax | Overcomes drug resistance in preclinical models. | Breast cancer models | nih.gov |
Other Modulatory Agents (e.g., Tigecycline (B611373), Dexamethasone (B1670325), Rituximab in relevant preclinical models)
Several other agents have been evaluated in preclinical settings to modulate the response to bortezomib and overcome resistance.
Tigecycline , an antibiotic, has shown some activity against myeloma cells. nih.gov However, its combination with bortezomib has yielded conflicting preclinical results. One study found that the addition of tigecycline to bortezomib reduced apoptosis in proportion to the tigecycline concentration, suggesting an antagonistic effect. nih.govnih.gov This was supported by findings that the combination counteracted the individual effects of bortezomib on the cell cycle and reduced markers of autophagy and mitophagy. nih.govresearchgate.net In contrast, another study utilizing a multiple myeloma xenograft model showed that the combination of tigecycline and bortezomib inhibited cancer cell growth. researchgate.net
Dexamethasone , a corticosteroid, is frequently used in combination with bortezomib in clinical practice. Preclinical studies have confirmed that dexamethasone enhances the antiproliferative and proapoptotic effects of bortezomib in multiple myeloma. nih.gov These in vitro experiments provided a strong rationale for the combination's use in treating this malignancy. nih.gov
Rituximab , a monoclonal antibody targeting the CD20 antigen on B-cells, is a cornerstone of therapy for many B-cell malignancies. In the context of bortezomib, a bortezomib-based combination therapy has been shown to be unaffected by CXCR4 mutations in patients with Waldenström macroglobulinemia, a factor that can contribute to treatment resistance. the-hospitalist.orgthe-hospitalist.org Another line of research has explored strategies to overcome rituximab-chemotherapy resistance by targeting the autophagy pathway, using a combination of bortezomib and the Bcl-2 inhibitor obatoclax in non-Hodgkin's lymphomas. researchgate.net
The table below summarizes the preclinical findings for these modulatory agents.
| Modulatory Agent | Key Preclinical Findings | Disease Models | Reference |
| Tigecycline | Conflicting results: one study showed antagonism with bortezomib, while another demonstrated inhibition of tumor growth in a xenograft model. | Multiple myeloma cell lines and xenograft models | nih.govnih.govresearchgate.net |
| Dexamethasone | Enhanced the antiproliferative and proapoptotic effects of bortezomib. | Multiple myeloma cell lines | nih.gov |
| Rituximab | A bortezomib-based combination was impervious to the impact of CXCR4 mutations. Combination with bortezomib and obatoclax explored to overcome resistance. | Waldenström macroglobulinemia, non-Hodgkin's lymphomas | researchgate.netthe-hospitalist.orgthe-hospitalist.org |
Novel Approaches to Sensitize Resistant Cells
Targeting Key Survival and Stress Regulation Pathways
A key mechanism of bortezomib's anticancer activity is the induction of cellular stress and the inhibition of pro-survival pathways. nih.gov Consequently, the upregulation of these pathways can contribute to resistance. Targeting these reactivated survival and stress regulation pathways is a promising strategy to re-sensitize resistant cells.
One such pathway is the insulin-like growth factor-1 (IGF-1) signaling axis. The IGF-1 pathway has been found to be upregulated in bortezomib-resistant multiple myeloma cell lines. researchgate.net This upregulation is a result of increased IGF-1 secretion and activation of its receptor, IGF-1R. researchgate.net Pharmacological inhibition of IGF-1R or its knockdown has been shown to re-sensitize bortezomib-resistant multiple myeloma cell lines and patient samples to the drug. researchgate.net
Bortezomib's efficacy is also linked to its ability to stabilize tumor suppressor proteins such as p21, p27, and p53, and to activate the pro-apoptotic c-Jun-NH2 terminal kinase (JNK) pathway and the endoplasmic reticulum (ER) stress response. nih.gov The development of resistance can involve the circumvention of these effects. Therefore, novel strategies that directly target and activate these apoptotic and stress pathways could potentially overcome resistance. In some models of bortezomib resistance, an induction of pro-survival pathways is observed, highlighting these as potential therapeutic targets. nih.govbiorxiv.org
Modulating Autophagic Pathways
Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and proteins. It can function as a pro-survival mechanism for cancer cells under stress, such as that induced by chemotherapy. In the context of bortezomib treatment, autophagy can be activated as an alternative mechanism for protein degradation when the proteasome is inhibited. nih.gov This activation of autophagy can contribute to bortezomib resistance. nih.govbiorxiv.orgmdpi.com
Preclinical studies have demonstrated that the simultaneous inhibition of the proteasome and autophagy leads to an accumulation of ubiquitinated proteins and enhanced cytotoxicity in various cancer models, including multiple myeloma. nih.gov Inhibition of autophagy has been shown to synergistically increase the cytotoxicity of bortezomib in vitro. nih.gov
Bortezomib itself can modulate autophagic flux. nih.govfrontiersin.org In some contexts, it can downregulate autophagosome formation. nih.gov The combination of bortezomib with autophagy inhibitors like hydroxychloroquine (B89500) can further disrupt this pathway, leading to a reduction in the accumulation of autophagosomes and decreased levels of p62, a marker of autophagic flux. nih.gov Therefore, modulating autophagic pathways, primarily through their inhibition, represents a viable strategy to enhance the efficacy of bortezomib and overcome resistance. mdpi.comashpublications.org
Advanced Formulation and Delivery Systems for Bortezomib D Mannitol Research
The Role of D-Mannitol in Bortezomib (B1684674) Stability and Reconstitution in Aqueous Solutions
The use of D-mannitol in Bortezomib formulations is a sophisticated approach to address the drug's poor solubility and stability. As a pure active pharmaceutical ingredient, Bortezomib exists in a solid state as a cyclic anhydride (B1165640) known as a trimeric boroxine (B1236090), a form that is highly insoluble in water. google.comnih.gov When placed in water, this boroxine dissociates to create an equilibrium with the monomeric Bortezomib, but the resulting aqueous solubility of about 0.5-1.0 mg/mL is insufficient for practical formulation purposes. google.com The strategic addition of D-mannitol fundamentally alters these properties through the formation of a boronic acid ester.
Boronic Acid Ester Formation and Equilibrium Dynamics
The core of the formulation strategy lies in the reversible reaction between the boronic acid moiety of Bortezomib and the diol groups of D-mannitol. google.com This reaction forms a Bortezomib D-mannitol ester. nih.gov In the commercial lyophilized powder, the drug product is provided as this mannitol (B672) boronic ester. nih.gov
Upon reconstitution with an aqueous solution, a dynamic equilibrium is established between the mannitol ester and its hydrolysis product, the active monomeric Bortezomib. google.comnih.govgoogle.com This equilibrium ensures that while the compound is solubilized as the ester, the pharmacologically active monomeric acid is readily available. nih.govfda.gov The formation of the ester is highly favorable, preventing the formation of the poorly soluble trimeric boroxine. google.comnih.gov Research using Nuclear Magnetic Resonance (NMR) analysis to confirm the ester formation found that the ratio of free boronic acid (Bortezomib) to the boronic ester (this compound ester) was approximately 0.07:1, indicating the equilibrium heavily favors the ester form in the formulation. google.com
Impact on Aqueous Solubility and Dissolution Kinetics
The formation of the this compound ester significantly enhances the aqueous solubility and dissolution rate of the compound. google.com This solubilization is crucial for creating a viable injectable product. nih.gov Studies have quantified this effect, demonstrating a multi-fold increase in solubility in the presence of D-mannitol. nih.govresearchgate.net
The equilibrium solubility of Bortezomib alone in water and normal saline is quite low. nih.govresearchgate.net However, in the presence of D-mannitol at concentrations similar to those in commercial formulations, the solubility increases dramatically. nih.govresearchgate.net This is due to the reversible ester formation between the two molecules. nih.govresearchgate.net Consequently, upon the addition of an aqueous solvent, the lyophilized this compound powder dissolves rapidly. google.comgoogle.com
Impact of D-Mannitol on Bortezomib Aqueous Solubility
| Solvent | D-Mannitol Concentration | Bortezomib Equilibrium Solubility (mg/mL) | Reference |
|---|---|---|---|
| Water | None | 0.59 ± 0.07 | nih.gov |
| Normal Saline | None | 0.52 ± 0.11 | nih.gov |
| Normal Saline | 55 mM | 1.92 ± 0.14 | nih.gov |
| Normal Saline | 137 mM | 3.40 ± 0.21 | nih.gov |
Strategies for Enhanced Stability of this compound Formulations in Research
Maintaining the physicochemical stability of this compound, both as a lyophilized powder and as a reconstituted solution, is paramount for research integrity. Key strategies involve optimizing the manufacturing process and controlling the formulation environment.
Investigation of Lyophilization and Freeze-Drying Processes
Lyophilization, or freeze-drying, is the cornerstone process for producing stable this compound formulations. google.comfda.gov This process is not merely for drying; it is instrumental in facilitating the in situ formation of the boronic acid ester between Bortezomib and D-mannitol. google.comgoogle.com The process typically involves dissolving Bortezomib and D-mannitol in a solvent system, such as tertiary butyl alcohol and water, and then subjecting the solution to a controlled freeze-drying cycle. google.com
During lyophilization, D-mannitol also serves as a bulking agent. researchgate.netcienciasfarmaceuticas.org.br This function is critical for forming a structurally sound and elegant lyophilized cake, which helps maintain the stability of the product during storage and allows for rapid reconstitution. cienciasfarmaceuticas.org.brnih.gov The specific parameters of the freeze-drying cycle, including cooling rates, annealing steps, and drying temperatures, are meticulously controlled to ensure complete esterification and the formation of the correct crystalline structure of mannitol. cienciasfarmaceuticas.org.brgoogle.com One innovative approach involves spraying the drug-excipient solution into liquid nitrogen to create frozen microparticles, which are then lyophilized to yield a product with higher quality and stability. google.com
pH Optimization for Formulation Stability
The pH of the formulation is a critical parameter that governs the stability of the this compound ester. fda.gov The ester bond is susceptible to hydrolysis, and this process is pH-dependent; the bond tends to break in more acidic conditions to release the free boronic acid. researchgate.net The pKa of Bortezomib's boronic acid moiety is estimated to be 8.8 ± 0.2. nih.govresearchgate.net The stability of the reconstituted solution is therefore highly dependent on maintaining an optimal pH.
Stability studies of reconstituted Bortezomib solutions show that the pH typically remains stable within a mildly acidic to neutral range (e.g., between 5.18 and 5.77) for several days under recommended storage conditions. nih.gov In the development of some ready-to-use solutions, the pH has been specifically adjusted to values such as 4.3 to ensure stability. google.com Controlling the pH is essential to balance the equilibrium, ensuring the compound remains solubilized as the ester while allowing for the release of the active monomeric form.
Novel Drug Delivery Systems for this compound
Building on the principle of reversible boronic ester formation, researchers are exploring novel drug delivery systems to improve the therapeutic profile of Bortezomib. These advanced systems aim to enhance stability, extend circulation time, and achieve targeted delivery.
Liposomal Formulations : Liposomes are a prominent area of research for Bortezomib delivery. nih.gov A "remote loading" strategy can be used where polyols, including mannitol or meglumine (B1676163), are encapsulated within the liposome (B1194612) to trap Bortezomib as it diffuses across the lipid bilayer, forming a boronate ester inside. researchgate.net However, these systems can face challenges with drug and complexing agent leakage. nih.gov To overcome this, alternative complexing agents like Tiron, a divalent anionic catechol derivative, are being investigated. The Tiron-Bortezomib complex demonstrates greater stability at near-neutral pH compared to mannitol-based complexes, which is beneficial for liposome integrity. nih.gov
Polymeric Nanoparticles : A variety of polymer-based nanoparticles are being developed as carriers for Bortezomib. researchgate.nettbzmed.ac.ir These systems often utilize polymers with functional groups, such as catechols or diols, that can form reversible covalent bonds with Bortezomib's boronic acid group, mimicking the interaction with mannitol. researchgate.net This interaction allows for high drug loading and controlled, often pH-sensitive, release at the target site. tbzmed.ac.ir Materials studied include chitosan, dendrimers, and natural polyphenols. tbzmed.ac.ir
Other Novel Systems : Research extends to other innovative platforms. Supramolecular hydrogels are being explored for their potential to provide sustained and controllable local delivery of Bortezomib. tbzmed.ac.ir Another emerging technology involves the use of nanobubbles as a carrier system to enhance the solubility and potentially enable different routes of administration for Bortezomib. nih.gov
Overview of Novel Delivery Systems for Bortezomib
| Delivery System | Underlying Principle / Key Feature | Research Focus | Reference |
|---|---|---|---|
| Liposomes | Remote loading via intra-liposomal boronic ester formation with polyols (e.g., mannitol) or other complexing agents (e.g., Tiron). | Enhanced stability, extended circulation, and reduced off-target effects. | researchgate.netnih.gov |
| Polymeric Nanoparticles (e.g., Chitosan-based) | Reversible covalent interaction between polymer functional groups and Bortezomib's boronic acid. | Targeted delivery, pH-sensitive release, and improved efficacy. | researchgate.nettbzmed.ac.ir |
| Hydrogels | Encapsulation within a polymer network for sustained drug release. | Controllable, localized, and sustained delivery. | tbzmed.ac.ir |
| Nanobubbles | Utilization of nanoscale gas bubbles as carriers. | Enhanced solubility and investigation of alternative delivery routes. | nih.gov |
Liposomal Formulations and Encapsulation Challenges
Liposomal encapsulation has been explored to improve the therapeutic index of Bortezomib. utwente.nlresearchgate.net Liposomes, composed of biodegradable and biocompatible phospholipids, can shield the drug from degradation and clearance, thereby extending its circulation time. researchgate.net However, encapsulating Bortezomib efficiently and stably within liposomes presents significant challenges. nih.govmdpi.com
The primary strategy for liposomal loading involves the reversible reaction between the boronic acid moiety of Bortezomib and polyols to form cyclic ester prodrugs inside the liposome. nih.govnih.gov A common approach is remote loading, where a pH gradient facilitates the permeation of Bortezomib into the liposome, where it then reacts with an entrapping agent like mannitol to form a boronate ester. nih.gov Despite these strategies, achieving high encapsulation efficiency and maintaining the stability of the formulation remain problematic. nih.govmdpi.com A major issue is the tendency for both the complexing agent and the Bortezomib to gradually leach out of the liposomes. nih.gov
The stability of the boronic ester prodrugs formed between Bortezomib and polyols like D-mannitol is crucial for the successful retention of the drug within liposomes. mdpi.com Research has shown that these boronic ester prodrugs often have insufficient stability for consistent retention, leading to undesirable delivery and therapeutic efficacy. researchgate.netmdpi.com For instance, one study noted that liposomes containing a boronate ester prodrug of Bortezomib attached to the surface via linker molecules demonstrated very low stability, with a maximum half-life of 190 minutes. nih.gov The stability of these complexes is pH-dependent, with Bortezomib release from the boronic esters being more prevalent at lower pH levels. mdpi.com This inherent instability constrains the potential for clinical translation of many early liposomal Bortezomib formulations. researchgate.net
To address the stability challenges posed by polyol-based prodrugs, researchers have investigated alternative internal complexing agents. nih.gov One promising agent is Tiron, a divalent anionic catechol derivative. nih.govnih.govresearchgate.net Tiron has been shown to form a significantly more stable complex with Bortezomib compared to polyols like meglumine, mannitol, and glucose. nih.gov This enhanced stability is attributed to the Tiron-Bortezomib complex's higher stability at lower pH and its negative charges. nih.govnih.govresearchgate.net The favorable bond angles of the catechol hydroxyls in Tiron, which are oriented on a singular plane, give it an advantage in complexation stability. nih.gov A novel liposomal Bortezomib formulation using Tiron as the internal complexing agent demonstrated high colloidal stability with no significant changes in particle size during long-term storage. nih.gov
Table 1: pH Stability of Bortezomib Complexes with Various Agents
| Complexing Agent | pH₅₀ (pH at which 50% of Bortezomib is released) | Source |
|---|---|---|
| Tiron | 4.748 | nih.gov |
| Meglumine | 7.034 | nih.gov |
| Mannitol | Data indicates pH-dependent dissociation | nih.govresearchgate.net |
| Glucose | Data indicates pH-dependent dissociation | nih.govresearchgate.net |
Micellar Nanoformulations for Improved Preclinical Bioavailability
Micellar nanoformulations represent another advanced strategy to overcome the limitations of Bortezomib, such as its low chemical stability and bioavailability. researchgate.net These systems can improve the delivery of chemotherapeutic agents by enabling higher doses to reach the target site while sparing healthy tissues. researchgate.net
One approach involves the use of a lipophilized Bortezomib prodrug, Bortezomib-pinanediol (BP), which can be readily prepared and incorporated into micelles. researchgate.net A study on a targeted micellar nanoformulation of this prodrug (BP-cRGD-Ms) demonstrated significant improvements in its pharmacokinetic profile in vivo. researchgate.net This formulation led to a nearly 20-fold improvement in elimination half-life compared to free Bortezomib. researchgate.net The enhanced preclinical bioavailability was further evidenced by biodistribution studies in tumor-bearing mice, which showed that the micellar formulation induced significantly better tumor accumulation of the drug. researchgate.net This prolonged circulation and enhanced tumor targeting contribute to improved therapeutic outcomes and better tolerability. researchgate.net
Table 2: Pharmacokinetic Improvements with Micellar Nanoformulation
| Formulation | Elimination Half-Life Improvement | Maximum-Tolerated Dose Improvement | Source |
|---|---|---|---|
| BP-cRGD-Ms (Micellar) | ~20-fold vs. free Bortezomib | 20-fold higher vs. free Bortezomib | researchgate.net |
| L-BTZ (Tiron-based Liposome) | Plasma AUC 30 times greater vs. free BTZ | Not specified | nih.govnih.govresearchgate.net |
Other Polyol-Based Formulations
The reversible reaction between Bortezomib's boronic acid group and polyols is a cornerstone of many of its formulations, including the commercial product. nih.govnih.gov D-mannitol is used in the lyophilized formulation to improve the solubility of Bortezomib upon reconstitution through the formation of a boronate ester. nih.govnih.gov The aqueous solubility of Bortezomib is significantly enhanced in the presence of D-mannitol. nih.gov
Beyond D-mannitol, other polyols have been investigated for their ability to form complexes with Bortezomib and their potential use in various formulations. nih.govutwente.nl Research has explored using agents like meglumine and glucose to produce cyclic ester prodrugs for encapsulation. nih.govresearchgate.netmdpi.com In one study developing liposomal Bortezomib, the maximal loading efficiency was achieved when using a combination of meglumine and mannitol as the entrapping agents. utwente.nluu.nl Further stability studies on lyophilized formulations containing various polyols found that mannitol and cyclodextrin (B1172386) provided the most stable complexes. tbzmed.ac.ir At the end of a six-month period, the percentage of remaining Bortezomib was highest in the presence of mannitol (95.1%) and cyclodextrin (94.3%), indicating their effectiveness in stabilizing the drug. tbzmed.ac.ir
Table 3: Stability of Lyophilized Bortezomib with Different Polyols after 6 Months
| Polyol / Polymer | Remaining Bortezomib (%) | Source |
|---|---|---|
| Mannitol | 95.1% | tbzmed.ac.ir |
| Alpha-cyclodextrin | 94.3% | tbzmed.ac.ir |
| Dextrose | 89.0% | tbzmed.ac.ir |
| Dextran | 82.5% | tbzmed.ac.ir |
| PVPK30 (non-polyol) | 67.4% | tbzmed.ac.ir |
Analytical Methodologies in Bortezomib D Mannitol Research
Chromatographic Techniques for Quantification and Purity Assessment
Chromatography, particularly liquid chromatography, stands as the cornerstone for the quantitative analysis and purity assessment of Bortezomib (B1684674) D-mannitol. These methods offer high resolution and sensitivity, allowing for the separation of Bortezomib from its esterifying agent, D-mannitol, as well as from process-related impurities and degradation products.
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the determination of Bortezomib. The development of a robust HPLC method involves a systematic optimization of various chromatographic parameters, including the stationary phase (column), mobile phase composition, flow rate, and detector wavelength. Validation is performed according to International Conference on Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. neuroquantology.comjddtonline.info Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. jddtonline.infooaji.netijprs.com
Specificity studies, often involving forced degradation, demonstrate that the method can accurately measure the analyte in the presence of impurities and degradants. oaji.netresearchgate.net Linearity is established by analyzing a series of concentrations over a defined range, with correlation coefficients (r²) typically exceeding 0.999. jddtonline.infojddtonline.info Accuracy is confirmed through recovery studies, while precision is assessed by the relative standard deviation (RSD) of repeated measurements. jddtonline.infojddtonline.info
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for Bortezomib analysis. neuroquantology.comscispace.com This technique utilizes a non-polar stationary phase (typically C18) and a polar mobile phase. The separation is achieved based on the differential partitioning of the analyte and impurities between the stationary and mobile phases.
Numerous RP-HPLC methods have been developed, often employing gradient elution to effectively separate a wide range of compounds with varying polarities. ijprs.comnih.govnih.gov Mobile phases commonly consist of a mixture of an aqueous buffer (often containing an acid like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. jddtonline.infonih.govijpar.com Detection is typically performed using a UV detector set at a wavelength where Bortezomib exhibits maximum absorbance, commonly around 270 nm or 280 nm. jddtonline.infonih.gov These methods have been validated to be precise, sensitive, and robust for the determination of Bortezomib in active pharmaceutical ingredients (API) and pharmaceutical dosage forms. neuroquantology.comjddtonline.info
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
|---|---|---|---|---|
| Column | Phenomenex Gemini C18 (250 mm x 4.6 mm, 5 µm) neuroquantology.com | Symmetry C18 (250 x 4.6 mm, 5 µm) nih.gov | Phenomenex Luna C18 (250x4.6mm, 5µm) jddtonline.info | Hypersil BDS C18 (150mm x 4.6mm, 5µ) ijprs.com |
| Mobile Phase | Methanol: Water (80:20, v/v) neuroquantology.com | A: Acetonitrile/Water (30/70, v/v) + 0.1% Formic Acid B: Acetonitrile/Water (80/20, v/v) + 0.1% Formic Acid (Gradient) nih.gov | Acetonitrile: 0.1% Formic acid (50:50 v/v) jddtonline.info | A: Acetonitrile/Water/Formic acid (30:70:0.1, v/v/v) B: Acetonitrile/Water/Formic acid (80:20:0.1, v/v/v) (Gradient) ijprs.com |
| Flow Rate | 1.0 mL/min neuroquantology.com | 1.0 mL/min nih.gov | 1.0 mL/min jddtonline.info | Not Specified ijprs.com |
| Detection Wavelength | 270 nm neuroquantology.com | 270 nm nih.gov | 280 nm jddtonline.info | Not Specified ijprs.com |
| Retention Time | 14.48 min neuroquantology.com | Not Specified nih.gov | 5.3 min jddtonline.info | Not Specified ijprs.com |
| Linearity Range | 2-14 µg/mL neuroquantology.com | Not Specified nih.gov | 20-120 µg/mL jddtonline.info | Not Specified ijprs.com |
| Correlation Coefficient (r²) | 0.996 neuroquantology.com | Not Specified nih.gov | 0.9994 jddtonline.info | Not Specified ijprs.com |
To meet the demands of high-throughput analysis, Ultra-Fast Liquid Chromatography (UFLC) methods have been applied to Bortezomib. jddtonline.inforesearchgate.net UFLC systems utilize columns with smaller particle sizes and can operate at higher pressures and flow rates, significantly reducing analysis time without compromising separation efficiency. nih.govmedscape.com A validated stability-indicating UFLC method has been reported for Bortezomib, allowing for rapid analysis in the presence of degradation products and process-related impurities. jddtonline.info These rapid methods are particularly valuable in quality control environments where large numbers of samples need to be analyzed quickly and efficiently.
For the analysis of trace levels of Bortezomib, particularly in biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. researchgate.net This technique couples the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. japsonline.comresearchgate.net
In a typical LC-MS/MS workflow, after chromatographic separation, the analyte is ionized, commonly using an electrospray ionization (ESI) source. nih.govjapsonline.com The resulting ions are then selected and fragmented in the mass spectrometer, and specific fragment ions are monitored for quantification. This process, known as multiple reaction monitoring (MRM), provides exceptional specificity, minimizing interference from the sample matrix. nih.gov Simple and rapid protein precipitation is often used for sample preparation when analyzing plasma samples. japsonline.comjapsonline.com Validated LC-MS/MS methods have demonstrated the ability to quantify Bortezomib at concentrations as low as the ng/mL level, with chromatographic separation often achieved in under 3.5 minutes. japsonline.comresearchgate.net
| Parameter | LC-MS/MS Method Details japsonline.comresearchgate.net |
|---|---|
| Chromatographic Column | ACE 5CN (150mm x 4.6mm) |
| Mobile Phase | Acetonitrile: 10 mM Ammonium Formate Buffer (75:25 v/v) |
| Flow Rate | 1.0 mL/min (with post-column split to MS) |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Quantification Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Bortezomib) | m/z 367.3 → 226.3 |
| MRM Transition (Internal Standard) | m/z 370.3 → 229.2 (for Bortezomib-D3) |
| Linearity Range | 2 to 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Mean Recovery | ~82.7% |
High-Performance Liquid Chromatography (HPLC) Development and Validation
Spectroscopic and Spectrometric Characterization
Spectroscopic techniques are indispensable for the structural confirmation of the Bortezomib D-mannitol ester. These methods provide detailed information about the molecular structure, connectivity of atoms, and the chemical environment within the molecule.
Furthermore, ¹H NMR is a critical tool for determining the equilibrium ratio between the this compound ester and its hydrolysis product, the free Bortezomib boronic acid, in a reconstituted solution. nih.gov By integrating the signals corresponding to specific protons in both the ester and the free acid forms, a precise molar ratio can be calculated. google.com For instance, analysis of the proton signals in the 2.35 to 2.85 ppm region can distinguish between free Bortezomib and the Bortezomib-mannitol ester, allowing for their relative quantification. google.com This ratio is a key quality attribute, as the drug product is a lyophilized powder that, upon reconstitution, exists as an equilibrium mixture of the mannitol (B672) ester and the active monomeric boronic acid. nih.gov Studies have used this NMR-based ratio determination to compare different commercially available Bortezomib products, revealing variations in the boronic acid to boronic ester ratio. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS/FID) for Volatile Impurities
The analysis of volatile impurities in this compound formulations is crucial for ensuring the quality and safety of the drug product. Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or a Flame Ionization Detector (FID) is a powerful technique for this purpose. Headspace GC is particularly useful for analyzing residual solvents and other volatile compounds without complex sample preparation.
In a comparative analysis of two commercially available bortezomib products, headspace GC/MS and GC/FID were employed to identify and quantify volatile compounds. This analysis revealed the presence of several volatile substances. For instance, one product, Bortenat®, was found to contain 13 volatile compounds in its 2-mg vials and 17 in its 3.5-mg vials. In contrast, the innovator product, VELCADE®, contained six volatile compounds in its 3.5-mg vials. nih.gov
A common volatile impurity identified in all samples was tert-butanol (B103910), which is utilized as a compounding solvent in the manufacturing process. nih.gov The quantity of tert-butanol can vary between different products; for example, Bortenat 3.5-mg samples were found to have approximately 1.7 to 1.8 times more tert-butanol than VELCADE® 3.5-mg samples. nih.gov
Other volatile impurities detected include various siloxane derivatives. nih.gov In one study, two unknown siloxane derivatives were found in VELCADE® 3.5-mg vials at trace levels (0.08–0.11 μ g/vial ). nih.gov The Bortenat® 2-mg and 3.5-mg vials showed a higher number and concentration of these derivatives, with six and fourteen unknown siloxane derivatives observed, respectively. nih.gov An isovaleraldehyde (B47997) impurity was also identified in Bortenat® 2-mg vials, though its origin was unknown. nih.gov
The following table summarizes the findings of a headspace GC/FID analysis of volatile content in different this compound products. nih.gov
Interactive Data Table: Volatile Impurities in Bortezomib Formulations
| Compound Identification | Bortenat® 2.0 mg (μ g/vial ) | Bortenat® 3.5 mg (μ g/vial ) | VELCADE® 3.5 mg (μ g/vial ) |
| t-Butanol | - | 224.26 | 131.79 |
| Unknown Siloxane Derivatives | 0.08 - 3.74 (6 derivatives) | 0.08 - 20.21 (14 derivatives) | 0.08 - 0.11 (2 derivatives) |
| Isovaleraldehyde | Present | - | - |
| Other Unknowns | 7.27 (Unknown 1) | - | - |
Stability-Indicating Method Development
The development of stability-indicating analytical methods is a regulatory requirement to ensure that the analytical procedures can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.
Forced degradation, or stress testing, is a critical component of developing a stability-indicating method for this compound. It involves subjecting the drug substance to a range of harsh conditions to accelerate its degradation. These studies help to identify potential degradation products and pathways, and to demonstrate the specificity of the analytical method.
As per the International Council for Harmonisation (ICH) guideline Q1A (R2), bortezomib has been subjected to acidic, basic, neutral, photolytic, oxidative, and thermal stress conditions. Research has shown that bortezomib is susceptible to degradation under several of these conditions, with significant degradation observed particularly in acidic and basic environments.
In one study, bortezomib was exposed to the following conditions:
Acidic Hydrolysis: Treatment with acid led to significant degradation.
Basic Hydrolysis: Significant degradation was also observed under basic conditions.
Oxidative Degradation: The presence of an oxidizing agent, such as hydrogen peroxide, resulted in the formation of degradation products.
Thermal Degradation: Exposure to heat was also a factor in the degradation of the molecule.
Photolytic Degradation: The drug showed degradation when exposed to light.
These studies confirm that the stability of bortezomib is influenced by pH, oxidative stress, temperature, and light, necessitating careful control of these factors during manufacturing and storage.
Following forced degradation studies, the next step is to identify and characterize the resulting impurities and degradation products. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary techniques used for this purpose.
Several degradation products of bortezomib have been identified. A common degradation pathway is oxidative deboronation, where the carbon-boron bond is cleaved, and the boron moiety is replaced by a hydroxyl group. researchgate.net This results in the formation of alcohol derivatives. For example, under oxidative stress, two main degradation products were identified as N-(1-(1-hydroxy-3-methylbutylamino)-1-oxo-3-phenylpropan-2-yl) pyrazine-2-carboxamide (BTZ1) and (S)-N-(1-(3-methylbutanamido)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide (BTZ2). google.com
Other identified impurities include an epimer of bortezomib, which can result from the partial racemization of the L-phenylalanine stereogenic center during synthesis. researchgate.net In some cases, a major degradant identified was a hydroxyamide impurity. A validated stability-indicating HPLC method was able to separate bortezomib from ten potential impurities, including process-related impurities and degradation products.
The table below provides a summary of identified impurities in this compound.
Interactive Data Table: Identified Impurities and Degradation Products of Bortezomib
| Impurity/Degradation Product | Method of Identification | Origin | Reference |
| Epimer of Bortezomib | HPLC-MS | Synthesis-related | researchgate.net |
| Oxidative Degradation Products (Deboronated) | HPLC-MS, NMR | Oxidative Stress | researchgate.netgoogle.com |
| Hydroxyamide Impurity | LC-MS | Degradation | |
| Process-Related Impurities (Imp-A to G) | HPLC | Synthesis-related | |
| Bortezomib Isomer | HPLC | Synthesis-related | |
| Bortezomib Ester | HPLC | Synthesis-related |
Quality Control and Comparative Analysis of Research-Grade Formulations
Quality control of this compound formulations involves a series of tests to ensure that each batch meets the required standards of identity, strength, quality, and purity. This includes assessing the active agent content and the equilibrium between the boronic acid and its ester form.
A validated HPLC method is typically used to determine the amount of bortezomib present (assay) in the final drug product. Content uniformity testing is also performed to ensure that each vial contains the correct amount of the active ingredient within a narrow range.
A comparative study of two commercial bortezomib products, VELCADE® and Bortenat®, highlighted differences in their active agent content. The analysis of ten vials of each product revealed that the Bortenat® samples contained a mean active ingredient content that was significantly higher than the label claim (116.5% for 2-mg vials and 117.9% for 3.5-mg vials). nih.gov In contrast, the VELCADE® samples had a mean content of 99.3%, which was within the approved specification range (90–110% in the US and 95–105% in the EU). nih.gov
This overage in the active ingredient could have significant clinical implications. Additionally, the study found that the Bortenat® 2-mg vials had a higher level of total impurities (0.96%) compared to the Bortenat® 3.5-mg (0.23%) and VELCADE® 3.5-mg (0.28%) vials. nih.gov
The following table summarizes the assay and content uniformity data from this comparative analysis. nih.gov
Interactive Data Table: Assay and Content Uniformity of Bortezomib Products
| Product | Labeled Strength (mg) | Mean Assay (%) | Content Uniformity (% RSD) | Total Impurities (%) |
| Bortenat® | 2 | 116.5 | 3.2 | 0.96 |
| Bortenat® | 3.5 | 117.9 | 2.1 | 0.23 |
| VELCADE® | 3.5 | 99.3 | 2.5 | 0.28 |
Bortezomib is formulated as a D-mannitol ester. nih.gov When reconstituted with a saline solution, this ester exists in equilibrium with its hydrolysis product, the active monomeric boronic acid form of bortezomib. nih.gov The ratio of the free boronic acid to the boronic ester is a critical quality attribute of the reconstituted drug product.
One-dimensional proton nuclear magnetic resonance (¹H-NMR) spectroscopy is a key analytical technique used to determine this ratio. nih.gov By integrating the signals corresponding to specific protons (e.g., the H4 proton adjacent to the boron atom) in both the free acid and the ester forms, a quantitative ratio can be calculated. nih.gov
Comparative studies have shown that this ratio can differ between various bortezomib products. For instance, ¹H-NMR analysis of reconstituted solutions revealed a boronic acid to boronic ester ratio of approximately 0.10:1 for VELCADE® 3.5-mg samples. nih.gov In contrast, the Bortenat® 2-mg and 3.5-mg samples showed higher ratios of approximately 0.27:1 and 0.13:1, respectively. nih.gov These differences indicate that the equilibrium between the two forms is not the same across different formulations, which could be due to factors such as the bortezomib to mannitol ratio in the lyophilized powder. nih.gov The Bortenat® product had a higher bortezomib to mannitol ratio (0.55:1) compared to VELCADE® (0.33:1). nih.gov
The table below presents a comparison of the boronic acid to boronic ester ratios found in different this compound products. nih.gov
Interactive Data Table: Boronic Acid to Boronic Ester Ratios in Reconstituted Bortezomib Products
| Product | Labeled Strength (mg) | Boronic Acid : Boronic Ester Ratio |
| Bortenat® | 2 | ~ 0.27 : 1 |
| Bortenat® | 3.5 | ~ 0.13 : 1 |
| VELCADE® | 3.5 | ~ 0.10 : 1 |
Future Research Directions and Unanswered Questions
Elucidating Underexplored Resistance Mechanisms
While significant progress has been made in understanding why some cancers become resistant to bortezomib (B1684674), several mechanisms remain underexplored. Intrinsic and acquired resistance limit the drug's long-term efficacy, making it a critical area of investigation. google.com
Known resistance mechanisms often involve modifications to the drug's direct target, the 26S proteasome. Mutations in the PSMB5 gene, which encodes the β5 subunit of the proteasome, can decrease the binding affinity of bortezomib, thereby reducing its inhibitory effect. google.comuu.nl Additionally, simple overexpression of the β5 subunit can increase the total amount of the target, requiring higher drug concentrations to achieve a therapeutic effect. researchgate.net
However, resistance is a complex phenomenon extending beyond the proteasome itself. Several cellular pathways have been implicated, and their intricate interplay is a key focus of future research:
Pro-survival Signaling: Cancer cells can activate alternative survival pathways to bypass the effects of proteasome inhibition. Elevated phosphorylation and activity in pathways such as PI3K/Akt/mTOR and JAK/STAT are associated with resistance. uu.nlresearchgate.net
Unfolded Protein Response (UPR): Myeloma cells, which secrete large amounts of protein, are under constant endoplasmic reticulum (ER) stress and rely on the UPR. nih.gov Bortezomib resistance has been linked to changes in UPR activity, particularly reduced activity of the IRE1/XBP1 pathway. nih.govnih.gov
Autophagy and Apoptosis Interplay: Upregulation of autophagy, a cellular recycling process, has been reported in bortezomib-resistant cells as a compensatory mechanism to clear protein aggregates when the proteasome is inhibited. researchgate.net The dynamic balance between autophagy and apoptosis is crucial for cell survival, and elucidating how this balance shifts during the development of resistance is an ongoing challenge. researchgate.net
The Tumor Microenvironment (TME): Interactions between cancer cells and the surrounding bone marrow stromal cells can confer resistance by releasing growth factors and cytokines that promote survival. nih.gov
Drug Efflux and Detoxification: Increased expression of drug efflux pumps, such as P-glycoprotein (P-gp), and activation of detoxification systems are also potential, though less consistently defined, mechanisms of resistance. nih.gov
Future research must focus on the complex crosstalk between these pathways and how they collectively contribute to a resistant phenotype. Identifying key nodes in these interconnected networks could reveal novel therapeutic targets to overcome or prevent resistance.
Discovery and Development of Next-Generation Proteasome Inhibitors for Resistance Circumvention
The limitations of bortezomib have spurred the development of next-generation proteasome inhibitors (PIs) designed to overcome resistance and offer different therapeutic profiles. nih.govgoogle.com These newer agents often feature distinct chemical structures and mechanisms of action.
A key distinction among PIs is their mode of binding to the proteasome. Bortezomib is a reversible inhibitor. google.com In contrast, several newer agents bind irreversibly, leading to more sustained proteasome inhibition. nih.gov This can be particularly effective against tumors that have developed resistance by overexpressing proteasome subunits. nih.gov
Below is a summary of notable next-generation proteasome inhibitors:
| Drug Name | Class | Mechanism of Action | Key Features and Development Status |
| Carfilzomib (B1684676) | Tetrapeptide epoxyketone | Irreversibly binds to the β5 subunit of the proteasome, leading to sustained inhibition. nih.gov | More potent and selective for the chymotrypsin-like activity of the proteasome compared to bortezomib. nih.gov Has shown clinical efficacy in patients who have relapsed after bortezomib treatment. nih.govturkjps.org |
| Ixazomib (B1672701) | Peptide boronic acid | Reversible inhibitor of the chymotrypsin-like subunit of the proteasome. googleapis.com | The first orally bioavailable proteasome inhibitor. nus.edu.sg |
| Marizomib (B1676077) | Salinosporamide A | Irreversibly inhibits all three catalytic subunits (β1, β2, and β5) of the proteasome. nih.gov | A nonpeptide, orally available agent under clinical investigation. turkjps.orgnih.gov |
| Delanzomib | Peptide boronic acid | Orally active, reversible proteasome inhibitor. | Was in clinical development. |
| Oprozomib | Epoxyketone | Orally bioavailable, irreversible proteasome inhibitor. | Was in clinical development. |
| MLN9708 (Ixazomib Citrate) | Peptide boronic acid | A reversible inhibitor that hydrolyzes to its active form, MLN2238. nih.gov | Orally bioavailable with improved efficacy in preclinical lymphoma models compared to bortezomib. nih.gov |
| CEP-18770 | Boronate derivative | Orally active, reversible inhibitor of the chymotrypsin-like activity of the proteasome. googleapis.comnih.gov | Demonstrated potent anti-tumor activity in myeloma xenograft models. nih.gov |
Future research in this area will continue to focus on developing PIs with novel mechanisms, such as those that target different subunits of the proteasome (e.g., α-subunits) or act allosterically, to provide options for patients with mutations in the β5 subunit. uu.nlgoogle.com The goal is to create a diverse arsenal of PIs that can be used sequentially or in combination to manage resistance as it evolves.
Optimization of Preclinical Combination Strategies for Enhanced Therapeutic Potential
Combining bortezomib with other therapeutic agents is a primary strategy to enhance its efficacy, overcome resistance, and expand its use. researchgate.net Preclinical studies have provided a strong rationale for numerous combination therapies by identifying synergistic interactions that target multiple, often complementary, cellular pathways. cjhp-online.ca
A major rationale for many combinations is the role of the transcription factor NF-κB, which promotes the expression of anti-apoptotic genes. Bortezomib inhibits NF-κB activation, and combining it with conventional chemotherapies that can inadvertently activate NF-κB is a logical approach. cjhp-online.ca Preclinical studies have consistently shown that bortezomib enhances the anti-proliferative and pro-apoptotic effects of agents like melphalan (B128), doxorubicin (B1662922), and dexamethasone (B1670325) without a significant increase in toxicity in animal models. cjhp-online.ca
The following table summarizes key preclinical combination strategies:
| Combination Agent Class | Example Agents | Rationale and Preclinical Findings | Cancer Model(s) |
|---|---|---|---|
| Conventional Chemotherapy | Melphalan, Doxorubicin, Bendamustine, Cisplatin, Gemcitabine | Synergistic induction of apoptosis; bortezomib can reverse chemoresistance. cjhp-online.caucm.esresearchgate.net | Multiple Myeloma, Lung Cancer |
| Immunomodulatory Drugs (IMiDs) | Lenalidomide (B1683929), Thalidomide (B1683933) | Potentiate pro-apoptotic effects through caspase-8 activation and downregulation of NF-κB activity. researchgate.net | Multiple Myeloma |
| HDAC Inhibitors | Vorinostat | Synergistic antitumor activity through effects on NF-κB and protein degradation pathways. researchgate.net | Various Hematologic and Solid Tumors |
| Kinase Inhibitors | Everolimus (mTOR inhibitor), Lapatinib (EGFR/HER2 inhibitor) | Inhibition of pro-survival signaling pathways (e.g., PI3K/Akt/mTOR) enhances bortezomib-induced apoptosis. uu.nl | Mantle Cell Lymphoma, Osteosarcoma |
| HSP90 Inhibitors | Tanespimycin, Retaspimycin | Synergistic antitumor activity by targeting chaperone proteins involved in proteostasis. researchgate.net | Multiple Myeloma, Solid Tumors |
| Monoclonal Antibodies | Rituximab, Trastuzumab | Enhanced inhibition of signaling pathways (e.g., NFκB, Akt) and overcoming resistance. researchgate.net | Mantle Cell Lymphoma, Breast Cancer |
| Oncolytic Viruses | Reovirus (RV) | Bortezomib augments viral replication in tumor cells, enhancing immune activity and apoptosis in resistant models. | Multiple Myeloma |
Future research will focus on optimizing these combinations, exploring novel pairings with emerging targeted therapies, and using advanced preclinical models to better predict clinical success. A deeper understanding of resistance mechanisms will allow for the rational design of combination strategies that specifically target the pathways activated in resistant tumors.
Development of Advanced Preclinical Models for Drug Evaluation
A significant challenge in oncology drug development is the discrepancy between preclinical findings and clinical outcomes. This is often attributed to the limitations of traditional two-dimensional (2D) cell cultures and animal models, which fail to fully replicate the complexity of the human tumor microenvironment (TME).
Organ-on-Chip Technologies for Mimicking Tumor Microenvironments
Organ-on-a-chip (OOC) and cancer-on-a-chip (COC) technologies are emerging as powerful tools to bridge this gap. These microfluidic devices can recapitulate key aspects of the TME in vitro, providing a more physiologically relevant platform for cancer research.
Key features of organ-on-chip models include:
3D Co-culture: Allowing for the culture of tumor cells with other cell types found in the TME, such as stromal cells, endothelial cells, and immune cells, to study complex cell-cell interactions.
Mechanical Forces: Simulating the physical forces that cells experience in the body, such as fluid shear stress from blood flow and tissue-relevant stretching.
Biochemical Gradients: Recreating the chemical gradients of oxygen, nutrients, and signaling molecules that exist within a tumor.
By modeling the TME, these systems enable mechanistic studies of cancer progression, metastasis, and, crucially, drug resistance in a highly controlled and human-relevant manner. For bortezomib research, OOC technology offers the potential to investigate how interactions with stromal cells or specific microenvironmental niches contribute to resistance, providing a superior platform for screening new drug combinations.
Enhanced In Vitro and In Vivo Systems for Resistance Studies
Beyond organ-on-chip, there is a continuous need to enhance standard preclinical models. The development of bortezomib-resistant cell lines through prolonged drug exposure has been instrumental in identifying genetic mutations and signaling alterations associated with resistance. researchgate.net
In vivo, while traditional xenograft models using human cancer cells in immunocompromised mice have been valuable, they lack a functional immune system. cjhp-online.ca The development of syngeneic, immunocompetent mouse models, such as the Vk*MYC model for multiple myeloma, allows for the study of immunotherapies in combination with drugs like bortezomib and provides insights into how the TME and immune system modulate drug response and resistance.
Future efforts will likely focus on integrating these models. For instance, creating patient-derived organoids or OOC models that can then be validated in sophisticated animal models will provide a more comprehensive and predictive preclinical evaluation pipeline for novel strategies aimed at overcoming Bortezomib D-mannitol resistance.
Innovations in this compound Formulation Science
The approved formulation of bortezomib is a lyophilized (freeze-dried) powder containing a D-mannitol ester. This approach addresses the inherent instability of the bortezomib boronic acid, which is prone to degradation. cjhp-online.ca Upon reconstitution with a saline solution, the ester hydrolyzes to release the active bortezomib. cjhp-online.ca Mannitol (B672) acts as a bulking agent for lyophilization and enhances the solubility of bortezomib by forming this readily reversible ester. researchgate.netresearchgate.net
While effective, this formulation has limitations. The reconstituted solution has a limited shelf-life, often specified for use within hours at room temperature, which can lead to drug wastage. cjhp-online.ca Research has focused on extending the stability of the reconstituted product. Studies have shown that bortezomib solutions (1.0 mg/mL and 2.5 mg/mL) can remain physically and chemically stable for much longer periods—up to several weeks—when stored in the original vials or polypropylene syringes under refrigerated conditions (4°C). nih.govgoogle.com
Future innovations in formulation science for this compound aim to improve stability, convenience, and drug delivery. Key areas of research include:
Improved Lyophilization Techniques: New methods, such as spray-freezing into liquid nitrogen before lyophilization, are being explored to create freeze-dried compositions with potentially higher quality and stability. google.com
Novel Formulations: Research into substantially non-aqueous liquid formulations, for example using propylene glycol, aims to create multi-dose presentations with significantly increased long-term stability (months) at ambient temperatures, which would reduce waste and improve dosing flexibility. cjhp-online.ca
Advanced Drug Delivery Systems: To improve the pharmacokinetic profile and reduce off-target effects, novel delivery systems are under investigation. These include liposomal formulations and polymeric micelles designed to encapsulate bortezomib, potentially shielding it from degradation, extending its circulation time, and targeting it more effectively to tumor tissues. uu.nl
Oral Delivery: The development of an oral formulation remains a significant goal. Nanobubble-enhanced delivery systems are being explored in early research to overcome the challenges of oral bioavailability for proteasome inhibitors. researchgate.net
These advancements seek to optimize the therapeutic index of bortezomib, making it more stable, easier to administer, and potentially more effective with fewer side effects.
Addressing Long-Term Stability Challenges in Novel Delivery Systems
The formulation of bortezomib with D-mannitol, which forms a reversible boronate ester, significantly enhances the aqueous solubility of the drug researchgate.netnih.gov. However, this formulation presents challenges for long-term drug delivery and stability within advanced, novel delivery systems turkjps.org. The rapid dissolution and clearance of mannitol can lead to a shorter duration of therapeutic effect, which is a significant drawback for developing sustained-release platforms turkjps.org.
Research into encapsulating the bortezomib-mannitol complex into liposomal delivery systems has highlighted these stability issues. Studies have shown that formulations using polyols like mannitol as entrapping agents face challenges where both the complexing agent and the bortezomib can gradually leach out of the liposomes nih.gov. This leakage compromises the integrity and sustained-release profile of the delivery system.
To overcome these limitations, future research is focused on developing alternative complexing agents and formulation strategies. One promising approach involves replacing mannitol with agents that form a more stable complex with bortezomib at near-neutral pH levels. For instance, a novel liposomal formulation using Tiron (a divalent anionic catechol derivative) as an internal complexing agent has demonstrated significantly greater stability nih.gov. This Tiron-based liposomal bortezomib (L-BTZ) showed that over 90% of the drug remained entrapped after 90 days at 4°C, indicating high colloidal stability and minimal leaching nih.gov. Such advancements point towards a future where novel delivery systems can offer prolonged circulation and sustained drug release, improving upon the pharmacokinetic profile of the standard mannitol formulation nih.gov.
Table 1: Comparative Pharmacokinetic Properties of Free Bortezomib (Mannitol Complex) vs. Novel Liposomal Bortezomib (L-BTZ)
| Parameter | Free BTZ (0.6 mg/kg) | L-BTZ (0.6 mg/kg) |
|---|---|---|
| AUC₀₋t (ng × h/mL) | 183 | 9895 |
| AUC₀₋∞ (ng × h/mL) | 318 | 9947 |
| CLss/F (mL/h/kg) | 1889 | 60 |
| Vz/F (mL/kg) | 37,517 | 220 |
Data sourced from a study on optimized liposomal delivery of bortezomib nih.gov. AUC: Area under the curve; CLss/F: Apparent total body clearance; Vz/F: Apparent volume of distribution.
Designing Formulations for Specific Research Applications
A key area of future research involves designing this compound formulations tailored for specific research applications, such as oral delivery and sustained release, to overcome the limitations of the current intravenous and subcutaneous routes turkjps.org. The inherent challenges of bortezomib, including low water solubility and a short biological half-life, provide a strong incentive for the development of targeted drug delivery systems researchgate.netturkjps.org.
One specific research application is the creation of a sustained-release oral formulation to enhance bioavailability and stability. To this end, researchers are exploring polylactic acid-co-glycolic acid (PLGA) nanobubbles as a carrier system. An optimized formulation using PLGA has been developed to augment the stability and sustained-release profile of bortezomib turkjps.org. This research moves beyond simply enhancing solubility, as the mannitol formulation does, to creating a system that can protect the drug from first-pass metabolism and release it over a prolonged period turkjps.org.
Another research application involves designing formulations to broaden the therapeutic potential of bortezomib. For example, the development of the stable, Tiron-based liposomal bortezomib (L-BTZ) was evaluated not only in multiple myeloma models but also in a hepatocellular carcinoma (HCC) model. The L-BTZ formulation showed enhanced antitumor efficacy in the HCC model, indicating its potential for broader applicability as an antineoplastic agent nih.gov. This demonstrates a research direction focused on creating formulations that can be investigated for a wider range of cancers, leveraging the improved pharmacokinetics and stability of the novel delivery system compared to the free bortezomib-mannitol complex nih.gov.
Table 2: Characteristics of an Optimized PLGA Nanobubble Formulation for Sustained-Release Bortezomib
| Parameter | Value |
|---|---|
| Particle Size (nm) | 186.9 ± 13.9 |
| Polydispersity Index | 0.146 ± 0.042 |
| Zeta Potential (mV) | -21.4 ± 2.28 |
| Entrapment Efficiency (%) | 66.12 ± 1.48 |
Data from a study on nanobubble-enhanced oral delivery of bortezomib turkjps.org.
Q & A
Basic Research Questions
Q. How do researchers determine the optimal solubility of D-mannitol in aqueous formulations containing Bortezomib?
- Methodology : Use thermodynamic models (e.g., UNIFAC, NRTL) to predict solubility across temperatures, validated against experimental data via gravimetric or spectroscopic methods. For example, UNIFAC leverages group interaction parameters from prior studies to calculate solubility without requiring molecular-level data, while NRTL requires fitting to experimental solubility curves .
- Key considerations : Account for polymorphic transitions (e.g., α → β forms during spray drying) that may alter solubility profiles .
Q. What assays are validated for quantifying D-mannitol in Bortezomib formulations?
- Methodology : Enzymatic assays (e.g., NADH-linked spectrophotometry) with LOD of 3 μg/mL and LOQ of 10 μg/mL, ensuring linearity (10–1000 μg/mL, R² > 0.995). Precision (<15% RSD) and accuracy (95–118%) must be confirmed at low, mid, and high concentrations .
- Validation steps : Include cross-tabulated databases and replicate analyses to address batch variability .
Q. How can researchers design stability studies for Bortezomib-D-mannitol lyophilized formulations?
- Methodology : Use accelerated stability testing (e.g., 25°C/60% RH, 40°C/75% RH) with HPLC to monitor Bortezomib degradation. Pair with XRD to track D-mannitol polymorphic transitions (e.g., β-form dominance in spray-dried samples) .
Advanced Research Questions
Q. How do excipient interactions between D-mannitol and Bortezomib affect protein stability in freeze-dried formulations?
- Methodology : Conduct freeze-concentrate analyses using differential scanning calorimetry (DSC) to measure glass transition temperatures (Tg) and identify crystallization events. Reference Powder Diffraction File data (e.g., β-D-mannitol, card #00-022-1797) to correlate structural changes with stability .
- Critical analysis : Compare Tg shifts in formulations with/without Bortezomib to isolate excipient-API interactions .
Q. What statistical approaches resolve contradictions in clinical trial data for Bortezomib-D-mannitol combination therapies?
- Methodology : Apply sensitivity analyses to assess confounding variables (e.g., prior therapies, dosage regimens). For example, in relapsed myeloma trials, use Cox proportional hazards models to isolate Bortezomib’s survival benefit (HR = 0.57, p=0.001) from dexamethasone controls .
- Framework : Align with PICOT (Population, Intervention, Comparison, Outcome, Time) to structure hypothesis testing .
Q. How can polymorphic transitions of D-mannitol during formulation processing impact Bortezomib bioavailability?
- Methodology : Use synchrotron XRD to monitor real-time polymorphic changes during spray drying. Correlate β-polymorph prevalence with dissolution rates using USP apparatus IV flow-through cells .
- Data interpretation : Note that amorphous D-mannitol (as in S-SNEDDS formulations) may enhance solubility but reduce mechanical stability .
Q. What ethical and methodological standards govern clinical trials combining Bortezomib with novel D-mannitol-based delivery systems?
- Guidelines : Follow ICH Investigator’s Brochure (IB) requirements, including toxicity profiles, pharmacokinetic data, and risk-benefit analyses. Ensure blinding protocols and cross-over designs (e.g., dexamethasone-to-Bortezomib transitions post-progression) are ethically justified .
Data Management and Contradiction Analysis
Q. How should researchers address discrepancies between predicted (UNIFAC/NRTL) and experimental solubility data for D-mannitol?
- Resolution strategy : Re-evaluate model parameters (e.g., interaction coefficients) using Akaike Information Criterion (AIC) to identify overfitting. Validate with independent datasets (e.g., trehalose or lactose comparators) .
Q. What frameworks ensure reproducibility in Bortezomib-D-mannitol formulation studies?
- Best practices :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
